Ocedurenone
Description
Properties
CAS No. |
1359969-24-6 |
|---|---|
Molecular Formula |
C28H30ClN5O2 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
4-[(3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27-/m0/s1 |
InChI Key |
UXHQLGLGLZKHTC-CUNXSJBXSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Origin of Product |
United States |
Foundational & Exploratory
KBP-5074: A Technical Overview of its Discovery and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-5074, also known as ocedurenone, is a novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA) that was under development for the treatment of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).[1][2][3][4] Discovered and developed by KBP Biosciences, KBP-5074 was designed to overcome the limitations of existing steroidal MRAs, primarily the risk of hyperkalemia, which restricts their use in patients with moderate-to-severe CKD.[5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of KBP-5074, presenting key data and methodologies for the scientific community.
Discovery and Preclinical Development
KBP-5074 was identified through a proprietary research and development platform at KBP Biosciences. The chemical name for KBP-5074 is 2-chloro-4-[(3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl] benzonitrile, with a relative molecular mass of 504.02 g/mol .
Mechanism of Action
KBP-5074 is a potent and highly selective antagonist of the mineralocorticoid receptor (MR). Aldosterone, the primary ligand for the MR, plays a crucial role in blood pressure regulation and electrolyte balance. However, excessive aldosterone activity can lead to inflammation, fibrosis, and end-organ damage, particularly in the heart and kidneys. By selectively blocking the MR, KBP-5074 inhibits the downstream signaling pathways activated by aldosterone, thereby offering potential cardiorenal protective effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. KBP Biosciences Announces First Patient Dosed in KBP-5074 Global Phase 3 Study in Patients with Uncontrolled Hypertension and Advanced Chronic Kidney Disease_R&D Centre_Multimedia Resources_Media_文章_ [kbpbio.com]
- 3. Hope for chronic kidney disease as KBP Biosciences’ KBP-5074 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Expert Opinion on Investigational Drugs Publishes "An Evaluation of KBP-5074 in Advanced CKD with Uncontrolled Hypertension"_Publications_Media_文章_ [kbpbio.com]
- 5. ahajournals.org [ahajournals.org]
Ocedurenone: A Comprehensive Technical Review of its Mineralocorticoid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD).[1][2] This technical guide provides an in-depth analysis of the core pharmacological attribute of this compound: its binding affinity and selectivity for the mineralocorticoid receptor. This document summarizes key quantitative data, details the experimental methodologies utilized in its characterization, and presents visual representations of its mechanism of action and experimental workflows to support further research and development efforts in the field of cardiorenal therapeutics.
Introduction
The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with aldosterone.[3] Dysregulation of the MR signaling pathway is implicated in the pathophysiology of various cardiovascular and renal diseases. This compound was developed as a third-generation non-steroidal MRA with a distinct pharmacokinetic profile, including a longer half-life and potentially increased MR affinity compared to existing MRAs.[4] It selectively binds to the MR, blocking the binding of aldosterone and thereby mitigating its downstream effects.[3]
Mineralocorticoid Receptor Binding Affinity of this compound
In vitro studies have demonstrated that this compound is a potent antagonist of the human mineralocorticoid receptor.
Table 1: In Vitro Antagonistic Activity of this compound and Other MRAs against the Mineralocorticoid Receptor
| Compound | IC50 (nM) |
| This compound (KBP-5074) | 2.7 |
| Spironolactone | 24.2 |
| Eplerenone | 990 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Selectivity Profile
A key characteristic of this compound is its high selectivity for the mineralocorticoid receptor over other steroid hormone receptors, which is anticipated to reduce the incidence of off-target side effects commonly associated with non-selective MRAs.
Table 2: Receptor Selectivity Profile of this compound
| Receptor | Binding Affinity |
| Mineralocorticoid Receptor (MR) | High Affinity (IC50 = 2.7 nM) |
| Glucocorticoid Receptor (GR) | Little to no binding affinity |
| Progesterone Receptor (PR) | Little to no binding affinity |
| Androgen Receptor (AR) | Little to no binding affinity |
Experimental Protocols
The following provides a generalized methodology for determining the mineralocorticoid receptor binding affinity and selectivity of a compound like this compound, based on standard industry practices and information inferred from the available literature.
Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the binding affinity (IC50) of the test compound (this compound) for the human mineralocorticoid receptor.
Materials:
-
Recombinant human mineralocorticoid receptor
-
Radiolabeled ligand (e.g., [³H]-aldosterone)
-
Test compound (this compound) at various concentrations
-
Reference compounds (e.g., spironolactone, eplerenone)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: Recombinant human MR is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.
Selectivity Assays
The same radioligand binding assay principle is applied to assess the binding affinity of this compound for other steroid receptors (glucocorticoid, progesterone, and androgen receptors). Each assay utilizes the respective recombinant human receptor and a specific radiolabeled ligand for that receptor. The high IC50 values obtained in these assays would confirm the low binding affinity and thus the high selectivity of this compound for the MR.
Signaling Pathways and Experimental Workflow
Diagram 1: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action
Caption: this compound competitively inhibits aldosterone binding to the MR.
Diagram 2: Experimental Workflow for Determining IC50
Caption: Workflow for in vitro receptor binding affinity determination.
Diagram 3: Logical Relationship of this compound's Receptor Selectivity
Caption: this compound demonstrates high selectivity for the MR.
Conclusion
This compound is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist. Its high binding affinity for the MR, with an IC50 value of 2.7 nM, and its negligible affinity for other key steroid receptors, underscore its targeted mechanism of action. This pharmacological profile suggested the potential for effective MR blockade with a reduced risk of hormone-related side effects. Although recent clinical trial outcomes have led to a re-evaluation of its development, the foundational data on its receptor binding characteristics remain a valuable reference for the ongoing development of selective MRA therapeutics.
References
Ocedurenone: A Comprehensive Technical Guide on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist. It has been developed for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD), a patient population at high risk for hyperkalemia, a common and dangerous side effect of existing MR antagonists.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, pharmacokinetics, pharmacodynamics, and clinical trial findings.
Mechanism of Action
This compound exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor. The MR, a nuclear hormone receptor, is activated by aldosterone and, under certain conditions, cortisol.[4] Upon activation, the MR translocates to the nucleus and modulates the transcription of various genes, leading to sodium and water retention, potassium excretion, and potentially inflammation and fibrosis in tissues such as the kidneys, heart, and blood vessels.[5] By antagonizing the MR, this compound inhibits these downstream effects of aldosterone, leading to a reduction in blood pressure and potentially offering cardiorenal protection. This compound is characterized as a third-generation non-steroidal MRA with a unique pharmacokinetic profile, including a longer half-life and higher affinity for the MR compared to older MRAs.
Signaling Pathway of the Mineralocorticoid Receptor and this compound's Point of Intervention
Pharmacological Properties
Receptor Binding and Selectivity
This compound is a potent and highly selective antagonist of the human mineralocorticoid receptor. Preclinical studies have demonstrated its superior in vitro antagonistic activity compared to other MRAs. It exhibits minimal to no binding affinity for other steroid hormone receptors, including the glucocorticoid, androgen, and progesterone receptors, which is anticipated to reduce the incidence of off-target side effects.
| Target | Parameter | Value | Reference |
| Mineralocorticoid Receptor (MR) | IC50 | 2.7 nM | |
| Glucocorticoid Receptor (GR) | Binding Affinity | Little to no affinity | |
| Androgen Receptor (AR) | Binding Affinity | Little to no affinity | |
| Progesterone Receptor (PR) | Binding Affinity | Little to no affinity | |
| hERG Channel | IC50 | 17 µM |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in healthy volunteers and in specific populations, such as individuals with moderate hepatic impairment.
| Parameter | Healthy Volunteers | Moderate Hepatic Impairment | Reference |
| Tmax (median) | 3.00 hours | 4.00 hours | |
| t1/2 (geometric mean) | 65.7 hours | 75.6 hours | |
| AUC | - | 23.5% - 26.6% lower | |
| Cmax | - | 41.2% lower | |
| Protein Binding | >99.7% | >99.7% |
Metabolism and Excretion:
-
In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
-
It does not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) but shows weak inhibition of CYP2C8.
-
This compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
It has been shown to inhibit several transporters, with the following IC50 values:
-
BCRP: 1.32 µM
-
BSEP: 16.38 µM (estimated)
-
MATE1: 6.7 µM
-
MATE2-K: 7.9 µM
-
OATP1B1: 21.9 µM
-
OATP1B3: 21.3 µM
-
Drug-Drug Interactions:
-
Co-administration with a strong CYP3A inhibitor (itraconazole) resulted in a 104% increase in the AUC of this compound.
-
Co-administration with a strong CYP3A inducer (rifampin) led to an 84% decrease in the AUC of this compound.
Clinical Efficacy and Safety
The primary evidence for the clinical efficacy and safety of this compound comes from the Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial.
BLOCK-CKD Phase 2b Trial (NCT03574363)
This randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy, safety, and pharmacokinetics of this compound in patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m²) and uncontrolled hypertension.
Efficacy Results:
| Treatment Group | Change in Systolic Blood Pressure (SBP) from Baseline (Placebo-Subtracted) | p-value | Reference |
| This compound 0.25 mg once daily | -7.0 mm Hg | 0.0399 | |
| This compound 0.5 mg once daily | -10.2 mm Hg | 0.0026 |
Safety Results:
-
This compound was generally well-tolerated.
-
There were no reports of severe hyperkalemia (potassium levels ≥6.0 mmol/L) or acute kidney injury with either dose of this compound.
Experimental Protocols
BLOCK-CKD Phase 2b Study (NCT03574363) Experimental Workflow
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multi-center study.
Inclusion Criteria: Patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m²) and uncontrolled hypertension (systolic blood pressure ≥140 mm Hg) despite being on two or more antihypertensive medications.
Treatment: Following a screening and placebo run-in period, patients were randomized to receive this compound 0.25 mg, this compound 0.5 mg, or placebo once daily for 12 weeks.
Primary Endpoint: The primary efficacy endpoint was the change from baseline in seated trough cuff systolic blood pressure at day 84.
Safety Monitoring: Included monitoring of serum potassium levels and renal function.
Hepatic Impairment Study (NCT04534699) Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (KBP-5074) Featured at the 19th Cardiovascular Clinical Trialists Forum: “New Targets for Resistant Hypertension and CKD” and “Epidemiology of Uncontrolled Hypertension in Patients with Stage 3b and Stage 4 Chronic Kidney Disease” were present_Press Releases_Media_文章_ [kbpbio.com]
- 5. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Ocedurenone's Attenuation of Aldosterone Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD).[1][2] This document provides a detailed technical guide on the mechanism of action of this compound, focusing on its interaction with the aldosterone signaling pathway. This compound selectively binds to the human mineralocorticoid receptor, demonstrating a higher binding affinity than traditional steroidal MRAs like spironolactone and eplerenone.[3][4][5] Its development aimed to provide effective blood pressure reduction while minimizing the risk of hyperkalemia, a significant side effect of existing MRAs, especially in patients with compromised renal function.
The Aldosterone Signaling Pathway
Aldosterone, a steroid hormone, plays a critical role in regulating blood pressure and electrolyte balance. Its primary effects are mediated through the mineralocorticoid receptor, a member of the nuclear receptor superfamily.
The canonical aldosterone signaling pathway proceeds as follows:
-
Binding: Aldosterone diffuses into the cell and binds to the MR located in the cytoplasm.
-
Conformational Change and Translocation: Upon ligand binding, the MR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the ligand-bound MR forms homodimers and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
-
Gene Transcription: The MR-DNA complex recruits co-activator proteins, initiating the transcription of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). This leads to increased sodium reabsorption and potassium excretion, ultimately elevating blood pressure.
Figure 1: Canonical Aldosterone Signaling Pathway
Mechanism of Action of this compound
This compound functions as a potent and selective antagonist of the mineralocorticoid receptor. By binding to the MR, it prevents aldosterone from docking and activating the receptor. This competitive inhibition blocks the subsequent downstream signaling cascade, thereby mitigating the physiological effects of aldosterone. The non-steroidal nature of this compound is believed to contribute to its high selectivity for the MR, with minimal affinity for other steroid hormone receptors such as the androgen, glucocorticoid, and progesterone receptors. This selectivity is a key differentiator from older, steroidal MRAs and is associated with a lower incidence of hormone-related side effects.
Figure 2: this compound's Mechanism of Action
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Profile of this compound (KBP-5074)
| Parameter | Value | Receptor/Transporter | Notes |
| IC50 | 2.7 nM | Mineralocorticoid Receptor (MR) | In vitro antagonistic activity. |
| IC50 | >5 µM | Glucocorticoid, Androgen, Progesterone Receptors | Demonstrates high selectivity for the MR. |
| IC50 | 1.32 µM | BCRP-mediated transport | In vitro vesicular transport assay. |
| IC50 | 17 µM | hERG | In vitro assay. |
Table 2: Key Efficacy and Safety Data from the BLOCK-CKD Phase 2b Trial
| Parameter | This compound 0.25 mg | This compound 0.5 mg | Placebo |
| Change in Systolic Blood Pressure (SBP) from Baseline to Day 84 | -7.0 mmHg (p=0.0399 vs placebo) | -10.1 mmHg (p=0.0029 vs placebo) | - |
| Incidence of Hyperkalemia (K+ ≥5.6 <6.0 mmol/L) | 11.8% | 16.7% | 8.8% |
| Incidence of Severe Hyperkalemia (K+ ≥6.0 mmol/L) | 0% | 0% | 0% |
| Study Discontinuation due to Hyperkalemia | 0% | 3.7% | 3.5% |
Data sourced from the BLOCK-CKD Phase 2b study results.
Experimental Protocols
In Vitro Mineralocorticoid Receptor Antagonist Activity Assay (Reporter Gene Assay)
This assay is designed to quantify the ability of a test compound to inhibit the aldosterone-induced activation of the mineralocorticoid receptor.
Figure 3: Reporter Gene Assay Workflow
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293) are engineered to constitutively express the full-length human mineralocorticoid receptor (MR). These cells also contain a reporter gene (e.g., firefly luciferase) under the control of an MR-responsive promoter.
-
Assay Setup: The engineered cells are dispensed into a 96-well plate and allowed to adhere for 4-6 hours.
-
Compound Treatment: The cells are then treated with a constant, sub-maximal concentration of aldosterone (e.g., 140 pM, approximating EC80) in the presence of varying concentrations of the test compound (this compound). Control wells receive aldosterone alone or vehicle.
-
Incubation: The plate is incubated for approximately 22-24 hours to allow for receptor activation and reporter gene expression.
-
Signal Detection: After incubation, the cells are lysed, and a luciferase detection reagent is added. The resulting luminescence, which is proportional to MR activity, is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the test compound is calculated relative to the aldosterone-only control. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal aldosterone response, is determined by non-linear regression analysis.
In Vivo DOCA-Salt Hypertensive Rat Model
This model is used to evaluate the antihypertensive efficacy of mineralocorticoid receptor antagonists in a state of MR overactivation.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats undergo a unilateral nephrectomy (removal of one kidney) to amplify the hypertensive response.
-
DOCA and Salt Administration: Following a recovery period, the rats are implanted subcutaneously with a deoxycorticosterone acetate (DOCA) pellet or receive regular DOCA injections. Their drinking water is replaced with a 1% NaCl solution. This combination induces a state of low-renin, salt-sensitive hypertension.
-
Treatment: Once hypertension is established (typically after 4-6 weeks), the rats are randomized into treatment groups. One group receives the test compound (this compound) via oral gavage daily, while the control group receives a vehicle.
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored regularly throughout the treatment period using methods such as tail-cuff plethysmography or radiotelemetry.
-
Endpoint Analysis: At the end of the study, in addition to blood pressure, other parameters such as urinary albumin-to-creatinine ratio (UACR), serum potassium levels, and organ hypertrophy (heart and kidney) are assessed to evaluate the efficacy and safety of the compound.
Conclusion
This compound is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist. Its mechanism of action involves the direct blockade of the aldosterone-MR signaling pathway, leading to reduced sodium and water reabsorption and a subsequent lowering of blood pressure. Preclinical data demonstrated its superior in vitro antagonistic activity for the MR compared to other MRAs. The Phase 2b BLOCK-CKD trial confirmed its efficacy in reducing blood pressure in patients with advanced CKD and uncontrolled hypertension, with a favorable safety profile regarding hyperkalemia. However, the subsequent Phase 3 CLARION-CKD trial was terminated as it did not meet its primary endpoint of a statistically significant reduction in systolic blood pressure from baseline to week 12. Despite this setback, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the aldosterone signaling pathway in high-risk patient populations.
References
Ocedurenone: A Deep Dive into its Structural Activity Relationship for Mineralocorticoid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been under investigation for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD).[1][2] As a highly selective and potent antagonist of the MR, this compound represents a significant advancement in the quest for safer and more effective therapies to combat the deleterious effects of aldosterone.[3][4] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, experimental validation, and the molecular features crucial for its pharmacological profile.
Core Chemical Structure and Mechanism of Action
This compound is a small molecule with the IUPAC name 4-[(3S,3aR)-3-Cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile. Its chemical formula is C₂₈H₃₀ClN₅O₂, and its molar mass is 504.03 g·mol⁻¹. The core of the molecule is a pyrazolo[3,4-f]quinoline scaffold, a heterocyclic system that forms the foundation for its interaction with the mineralocorticoid receptor.
The primary mechanism of action of this compound is the competitive antagonism of the mineralocorticoid receptor. Aldosterone, the natural ligand for MR, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone activity can lead to a cascade of detrimental effects, including hypertension, inflammation, and fibrosis in target organs like the heart and kidneys. This compound effectively blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that contribute to these pathologies.[3]
Signaling Pathway of Mineralocorticoid Receptor Antagonism by this compound
Structural Activity Relationship (SAR)
1. Pyrazolo[3,4-f]quinoline Core: This rigid, planar heterocyclic system serves as the central scaffold, orienting the other substituents in the correct spatial arrangement for optimal interaction with the MR ligand-binding pocket.
2. 2-Chlorobenzonitrile Group: This electron-withdrawing group at the 2-position of the pyrazoloquinoline core is crucial for potent antagonist activity. The cyano and chloro substituents likely engage in specific interactions within the receptor's binding site.
3. Cyclopentyl Group: The cyclopentyl ring at the 3-position of the pyrazole ring contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties and binding affinity. The specific stereochemistry at this position ((3S,3aR)) is critical for a precise fit within the hydrophobic pocket of the MR.
4. 4-Hydroxypiperidine-1-carbonyl Group: This moiety at the 7-position of the quinoline ring is a key feature that enhances both potency and selectivity. The hydroxyl group can act as a hydrogen bond donor and/or acceptor, forming important interactions with amino acid residues in the receptor. The piperidine ring itself contributes to the overall shape and size of the molecule, ensuring a snug fit in the binding pocket and likely displacing co-activator proteins.
Quantitative Analysis of In Vitro Activity
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Target | Assay Type | Value | Reference |
| Mineralocorticoid Receptor (MR) | Radioligand Binding Assay (IC₅₀) | 2.7 nM | |
| Glucocorticoid Receptor (GR) | Radioligand Binding Assay | Low Affinity | |
| Androgen Receptor (AR) | Radioligand Binding Assay | Low Affinity | |
| Progesterone Receptor (PR) | Radioligand Binding Assay | Low Affinity | |
| BCRP (Breast Cancer Resistance Protein) | Vesicular Transport Assay (IC₅₀) | 1.32 µM | |
| MDR1 (P-glycoprotein) | Vesicular Transport Assay (IC₅₀) | 2.5 µM | |
| BSEP (Bile Salt Export Pump) | Vesicular Transport Assay (IC₅₀) | 16.38 µM | |
| CYP2C8 | Inhibition Assay (IC₅₀) | >10 µM (weak inhibition) |
Table 1: In Vitro Activity and Selectivity of this compound
These data highlight the high affinity of this compound for the MR and its excellent selectivity against other steroid hormone receptors, which is a key advantage over older, non-selective MRAs like spironolactone. The interactions with drug transporters such as BCRP and MDR1 are important considerations for potential drug-drug interactions.
Detailed Experimental Protocols
Mineralocorticoid Receptor (MR) Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Detailed Methodology:
-
Receptor Preparation: Human mineralocorticoid receptors are expressed in a suitable cell line (e.g., HEK293 cells). Cell membranes containing the receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives) is prepared to maintain pH and receptor stability.
-
Incubation: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Cellular Reporter Gene Assay for MR Antagonist Activity
This assay measures the ability of a compound to inhibit the aldosterone-induced transcription of a reporter gene in cells expressing the mineralocorticoid receptor.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured in appropriate media. The cells are then transiently co-transfected with two plasmids: an expression vector containing the full-length human mineralocorticoid receptor cDNA and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the mineralocorticoid response element (MRE).
-
Cell Plating: After transfection, the cells are plated into multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are then treated with a fixed concentration of aldosterone (to stimulate MR activity) in the presence of increasing concentrations of this compound. Control wells receive aldosterone alone or vehicle.
-
Incubation: The plates are incubated for a period sufficient for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis: The culture medium is removed, and the cells are lysed using a specific lysis buffer to release the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the MR. The data are normalized to the signal produced by aldosterone alone, and the IC₅₀ value for this compound's antagonist activity is determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
This compound is a testament to the power of rational drug design in developing highly potent and selective non-steroidal mineralocorticoid receptor antagonists. Its unique pyrazolo[3,4-f]quinoline core and carefully optimized substituents result in a molecule with a superior pharmacological profile compared to earlier generations of MRAs. The detailed understanding of its structural activity relationship, supported by robust in vitro and in vivo experimental data, has paved the way for its clinical investigation as a promising new therapy for uncontrolled hypertension and its associated cardiorenal complications. Further exploration of the SAR of this chemical class may lead to the discovery of even more refined MR modulators in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. KBP Presents Results of the Hepatic Impairment Study and Drug-Drug Interaction Study of this compound (KBP-5074) at ASN Kidney Week 2022_Press Releases_Media_文章_ [kbpbio.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Ocedurenone: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Chemical, Pharmacological, and Clinical Profile of a Novel Non-steroidal Mineralocorticoid Receptor Antagonist
Introduction
Ocedurenone, also known as KBP-5074, is a novel, potent, and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1] It was developed by KBP Biosciences for the management of uncontrolled or resistant hypertension in patients with advanced chronic kidney disease (CKD).[1][2] Unlike traditional steroidal MRAs like spironolactone and eplerenone, this compound was designed to offer a lower risk of hyperkalemia and fewer hormonal side effects.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, pharmacology, and clinical development.
Chemical Structure and Physicochemical Properties
This compound is a small molecule drug administered orally.[2] Its chemical identity and key physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-((3S,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile | |
| CAS Number | 1359969-24-6 | |
| Synonyms | KBP-5074, NN-6023 | |
| Molecular Formula | C28H30ClN5O2 | |
| InChIKey | UXHQLGLGLZKHTC-CUNXSJBXSA-N | |
| SMILES | C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 504.03 g/mol | |
| Exact Mass | 503.2088 Da | |
| Topological Polar Surface Area | 92.82 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 4 | |
| XLogP3-AA | 4.8 | |
| Solubility | DMSO: ≥ 100 mg/mL (198.40 mM) | |
| Appearance | Light yellow to yellow solid |
Mechanism of Action and Signaling Pathway
This compound functions as a selective mineralocorticoid receptor antagonist. It exhibits a high binding affinity for the mineralocorticoid receptor, effectively blocking the binding of aldosterone. This antagonism occurs with significantly lower affinity for glucocorticoid, progesterone, and androgen receptors, which is anticipated to reduce the incidence of hormonal side effects.
The primary pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and electrolyte balance. By inhibiting the mineralocorticoid receptor, this compound prevents aldosterone-mediated sodium and water reabsorption in the kidneys, which contributes to its antihypertensive effects.
Preclinical and Clinical Pharmacology
Pharmacodynamics
Preclinical and clinical studies have demonstrated that this compound leads to a dose-dependent reduction in systolic blood pressure (SBP). The drug is designed to provide significant antihypertensive effects while minimizing the risk of hyperkalemia, a common and potentially dangerous side effect of other MRAs, especially in patients with CKD. The BLOCK-CKD Phase 2b study showed that this compound significantly lowered blood pressure in patients with moderate to severe CKD and uncontrolled hypertension.
Pharmacokinetics and Metabolism
This compound exhibits a long plasma half-life. In vitro studies have identified the primary metabolic pathway and key transporters involved in its disposition.
| Parameter | Finding | Source |
| Primary Metabolism | Primarily metabolized by Cytochrome P450 3A4 (CYP3A4). | |
| Enzyme Inhibition | Does not inhibit major CYP enzymes at clinically relevant doses. | |
| Enzyme Induction | Does not induce CYP1A2 or CYP3A4 activity in human primary hepatocytes. | |
| Transporter Substrate | Substrate of efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). | |
| Transporter Inhibition | Inhibits BCRP, BSEP, MDR1, MATE1/2-K, OATP1B1/3, and OCT1. | |
| Half-life (t1/2) | Approximately 65.7 hours in individuals with normal hepatic function and 75.6 hours in those with moderate hepatic impairment. | |
| Protein Binding | > 99.7% bound to plasma proteins. |
Drug-Drug Interactions
Given its metabolism by CYP3A4, this compound has a potential for drug-drug interactions (DDIs) with strong inhibitors or inducers of this enzyme.
| Interacting Agent | Type | Effect on this compound | Source |
| Itraconazole | Strong CYP3A4 Inhibitor | Reduced oral clearance by 51%; increased AUC by 104%. | |
| Rifampin | Strong CYP3A4 Inducer | Increased oral clearance by 6.4-fold; decreased AUC by 84%. |
Clinical Development and Efficacy
This compound has undergone multiple clinical trials to evaluate its safety and efficacy.
Key Clinical Trials
| Trial Identifier | Phase | Status | Key Focus | Source |
| BLOCK-CKD (NCT03574363) | 2b | Completed | Efficacy and safety in patients with advanced CKD and uncontrolled hypertension. | |
| CLARION-CKD (NCT04968184) | 3 | Terminated | Efficacy and safety in a larger population with uncontrolled hypertension and advanced CKD. |
Summary of Clinical Efficacy and Safety
The Phase 2b BLOCK-CKD study demonstrated promising results, meeting its primary endpoint.
| Parameter | Result in BLOCK-CKD (Phase 2b) | Source |
| Systolic Blood Pressure (SBP) | Clinically meaningful and statistically significant dose-dependent reduction from baseline to day 84 compared to placebo. | |
| Hyperkalemia | No reports of severe hyperkalemia. | |
| Acute Kidney Injury | No reports of acute kidney injury. |
Despite the success of the Phase 2b trial, the subsequent Phase 3 CLARION-CKD trial was terminated. An interim analysis revealed that the trial had not met its primary endpoint for a change in systolic blood pressure from baseline. Following this, further development of this compound is being re-evaluated.
Experimental Protocols
Detailed methodologies for the characterization of this compound have been described in published literature. Below are summaries of key in vitro experimental protocols.
In Vitro Metabolism Studies
Objective: To identify the primary cytochrome P450 enzymes responsible for the phase I metabolism of this compound.
Methodology:
-
Incubation: this compound (3 µM) was incubated with pooled human liver microsomes (HLM) (1.0 mg/mL) in a 100 mM phosphate-buffered saline (PBS) solution.
-
Cofactor: The reaction was initiated by adding 2 mM NADPH.
-
Inhibition: To identify specific CYP pathways, parallel experiments were conducted in the presence of chemical enzyme inhibitors such as 1-aminobenzotriazole or ketoconazole.
-
Analysis: Metabolites were measured using ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS).
References
Methodological & Application
Ocedurenone: In Vivo Experimental Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocedurenone, also known as KBP-5074, is a novel, non-steroidal, highly selective mineralocorticoid receptor antagonist (MRA). It is under investigation for its potential therapeutic benefits in managing uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD). This compound's high affinity and selectivity for the mineralocorticoid receptor (MR) over other steroid receptors suggest a potent antihypertensive and cardiorenal protective effect with a potentially reduced risk of hyperkalemia, a common side effect of older, steroidal MRAs.
These application notes provide a comprehensive overview of established in vivo experimental protocols for evaluating the efficacy and safety of this compound in preclinical animal models of renal disease and hypertension.
Mechanism of Action
This compound exerts its therapeutic effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention, leading to increased blood volume and blood pressure when it binds to the MR in the kidneys. In non-epithelial tissues like the heart and blood vessels, MR activation contributes to inflammation and fibrosis. By inhibiting this pathway, this compound mitigates these downstream effects, leading to blood pressure reduction and end-organ protection.
Application Notes and Protocols for Cell-Based Assays to Determine Ocedurenone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist developed for the potential treatment of uncontrolled hypertension and advanced chronic kidney disease.[1][2] Its mechanism of action is centered on the selective inhibition of the mineralocorticoid receptor, a nuclear hormone receptor that plays a critical role in regulating blood pressure and electrolyte balance.[3][4] Overactivation of the MR by its natural ligand, aldosterone, can lead to a cascade of downstream effects, including sodium and water retention, potassium excretion, inflammation, and fibrosis, contributing to cardiovascular and renal pathology. This compound, by blocking the binding of aldosterone to the MR, aims to mitigate these detrimental effects.[3]
These application notes provide detailed protocols for essential cell-based assays to characterize the efficacy of this compound, focusing on its potency as an MR antagonist and its selectivity against other steroid hormone receptors.
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a ligand-activated transcription factor. Upon binding to aldosterone, the receptor translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This binding initiates the transcription of target genes involved in sodium and potassium transport, leading to physiological changes in blood pressure and electrolyte homeostasis. This compound acts as a competitive antagonist, preventing aldosterone from binding to the MR and thereby inhibiting this signaling cascade.
Caption: Mineralocorticoid receptor signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Potency and Selectivity of this compound
Quantitative analysis of this compound's interaction with the mineralocorticoid receptor and other key steroid receptors is crucial for determining its therapeutic window and potential for off-target effects. The following table summarizes the in vitro antagonistic activity of this compound.
| Target Receptor | Assay Type | Parameter | This compound (KBP-5074) Value | Reference |
| Mineralocorticoid Receptor (MR) | Functional Antagonism | IC50 | 2.7 nM | |
| Glucocorticoid Receptor (GR) | Binding/Functional | Affinity | Little to no binding affinity | |
| Androgen Receptor (AR) | Binding/Functional | Affinity | Little to no binding affinity | |
| Progesterone Receptor (PR) | Binding/Functional | Affinity | Little to no binding affinity | |
| hERG Channel | Electrophysiology | IC50 | 17 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Radioligand Binding Assay for MR Affinity
This protocol determines the binding affinity of this compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human mineralocorticoid receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [³H]-Aldosterone
-
Unlabeled aldosterone (for non-specific binding determination)
-
This compound
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293-hMR cells.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Aldosterone, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled aldosterone (high concentration), 50 µL of [³H]-Aldosterone, and 100 µL of membrane preparation.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of [³H]-Aldosterone, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total and competition binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MR Reporter Gene Assay for Functional Antagonism
This assay measures the functional ability of this compound to inhibit aldosterone-induced transcription of a reporter gene.
Workflow:
Caption: Workflow for the MR reporter gene assay.
Materials:
-
A suitable mammalian cell line (e.g., HEK293 or CHO-K1)
-
Expression vector for human mineralocorticoid receptor
-
Reporter vector containing a luciferase gene downstream of a hormone response element (HRE)
-
Transfection reagent
-
Cell culture medium and serum
-
Aldosterone
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect the host cell line with the hMR expression vector and the HRE-luciferase reporter vector.
-
Alternatively, use a stable cell line co-expressing both constructs.
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of aldosterone at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells and replace it with a medium containing a fixed concentration of aldosterone and varying concentrations of this compound. Include appropriate controls (vehicle, aldosterone alone).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for reporter gene expression.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a control (e.g., aldosterone alone).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Selectivity Assays
To determine the selectivity of this compound, the radioligand binding and/or reporter gene assays described above can be adapted to assess its activity on other steroid hormone receptors, namely the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). This involves using cell lines expressing these respective receptors and their corresponding radiolabeled ligands (e.g., [³H]-dexamethasone for GR, [³H]-dihydrotestosterone for AR, and [³H]-progesterone for PR) or agonist-induced reporter gene expression. The resulting IC50 values can then be compared to the IC50 for the mineralocorticoid receptor to calculate the selectivity ratio.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy as a mineralocorticoid receptor antagonist. By quantifying its binding affinity, functional antagonism, and selectivity, researchers can gain valuable insights into its pharmacological profile. This information is essential for guiding further preclinical and clinical development of this compound as a potential therapeutic agent for cardiovascular and renal diseases.
References
Application Notes and Protocols for Evaluating Ocedurenone in Chronic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocedurenone (KBP-5074) is a novel, non-steroidal mineralocorticoid receptor antagonist (nsMRA) that has been investigated for the treatment of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).[1][2][3] Its mechanism of action involves selectively blocking the mineralocorticoid receptor (MR), thereby inhibiting the downstream effects of aldosterone that contribute to kidney inflammation, fibrosis, and hypertension.[4][5] Preclinical studies and early clinical trials have suggested its potential in managing cardiorenal conditions.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical models of CKD. The included in vivo and in vitro models are selected to assess the key anti-inflammatory and anti-fibrotic effects of this compound, which are central to its therapeutic potential in slowing CKD progression. While specific preclinical data on this compound in these models is limited in publicly available literature, the provided protocols are based on extensive data from studies on other nsMRAs, such as finerenone, and represent a robust starting point for investigation.
Mechanism of Action: Mineralocorticoid Receptor Signaling in CKD
Overactivation of the mineralocorticoid receptor by aldosterone is a key driver of pathological processes in CKD. In the kidney, this leads to a cascade of events including inflammation, oxidative stress, and ultimately, fibrosis, contributing to the progressive loss of kidney function. This compound, by selectively blocking the MR, is designed to interrupt these pathological pathways.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway in Chronic Kidney Disease.
In Vivo Models for Evaluating this compound
The following in vivo models are recommended for assessing the efficacy of this compound in treating key pathological features of CKD.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established and rapid method for inducing renal tubulointerstitial fibrosis, a hallmark of progressive CKD.
Experimental Workflow:
Caption: Experimental Workflow for the Unilateral Ureteral Obstruction (UUO) Model.
Protocol:
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using a 4-0 silk suture.
-
For sham-operated animals, the ureter is mobilized but not ligated.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and hydration.
This compound Administration:
-
Dosing: Based on preclinical studies of other nsMRAs, a starting dose range of 1-10 mg/kg/day is recommended, administered by oral gavage. Dose-response studies should be conducted to determine the optimal dose.
-
Vehicle: A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Treatment Period: Daily treatment should commence one day post-surgery and continue for 7 to 14 days.
Endpoint Analysis:
-
Histology: Kidney sections should be stained with Masson's trichrome and Picrosirius red to assess the degree of fibrosis.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of fibrosis (e.g., α-SMA, Collagen I, Fibronectin) and inflammation (e.g., F4/80 for macrophages).
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze the expression of pro-fibrotic and pro-inflammatory genes (e.g., Tgfb1, Col1a1, Acta2, Mcp1, Tnf).
-
Western Blot: Quantify the protein levels of key fibrotic and inflammatory markers.
Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + this compound (1 mg/kg) | UUO + this compound (10 mg/kg) |
| Fibrotic Area (%) | 1.5 ± 0.3 | 25.8 ± 3.1 | 15.2 ± 2.5 | 9.8 ± 1.9** |
| α-SMA Positive Area (%) | 0.5 ± 0.1 | 18.2 ± 2.4 | 10.1 ± 1.8 | 5.6 ± 1.2 |
| Tgfb1 mRNA (fold change) | 1.0 ± 0.2 | 8.5 ± 1.1 | 4.3 ± 0.7* | 2.1 ± 0.4 |
| Mcp1 mRNA (fold change) | 1.0 ± 0.3 | 12.1 ± 1.5 | 6.2 ± 0.9 | 3.5 ± 0.6** |
| p < 0.05 vs. UUO + Vehicle; **p < 0.01 vs. UUO + Vehicle |
Adenine-Induced CKD Model
This model induces a more slowly progressing CKD characterized by tubulointerstitial inflammation and fibrosis, closely mimicking aspects of human CKD.
Protocol:
Animals: Male Sprague-Dawley rats (8-10 weeks old) are a suitable choice.
Procedure:
-
Induce CKD by feeding the rats a diet containing 0.75% (w/w) adenine for 2-4 weeks.
-
Monitor body weight and food intake regularly.
-
Control animals receive a standard diet.
This compound Administration:
-
Dosing: A dose range of 1-10 mg/kg/day administered by oral gavage is a reasonable starting point.
-
Vehicle: 0.5% CMC in water.
-
Treatment Period: this compound treatment can be initiated concurrently with the adenine diet or after the establishment of CKD, and continued for several weeks (e.g., 4-8 weeks).
Endpoint Analysis:
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Urine Analysis: Quantify 24-hour urinary protein and albumin excretion.
-
Histology and Immunohistochemistry: As described for the UUO model.
-
Gene and Protein Expression: As described for the UUO model.
Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):
| Parameter | Control + Vehicle | Adenine + Vehicle | Adenine + this compound (5 mg/kg) |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 2.8 ± 0.4 | 1.5 ± 0.3 |
| BUN (mg/dL) | 20 ± 3 | 150 ± 20 | 85 ± 15 |
| Urinary Albumin (mg/24h) | 1.2 ± 0.3 | 35.5 ± 5.2 | 18.1 ± 4.1 |
| Fibrotic Area (%) | 1.2 ± 0.2 | 22.1 ± 2.8 | 11.5 ± 2.1** |
| p < 0.05 vs. Adenine + Vehicle; **p < 0.01 vs. Adenine + Vehicle |
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is relevant for studying CKD in the context of diabetes, a leading cause of kidney failure.
Protocol:
Animals: Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Induce diabetes with a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirm diabetes by measuring blood glucose levels (>250 mg/dL) 72 hours post-injection.
-
Animals are then monitored for the development of diabetic nephropathy over several weeks (typically 8-12 weeks).
This compound Administration:
-
Dosing: 1-10 mg/kg/day by oral gavage.
-
Vehicle: 0.5% CMC in water.
-
Treatment Period: Treatment can begin after the confirmation of diabetes and continue for the duration of the study.
Endpoint Analysis:
-
Metabolic Parameters: Monitor blood glucose, HbA1c, and body weight.
-
Renal Function: Measure serum creatinine, BUN, and glomerular filtration rate (GFR) via creatinine clearance.
-
Urine Analysis: Quantify 24-hour urinary albumin and protein excretion.
-
Histology: Assess glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
-
Gene and Protein Expression: Analyze markers of fibrosis, inflammation, and podocyte injury (e.g., nephrin, podocin).
Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):
| Parameter | Control + Vehicle | STZ + Vehicle | STZ + this compound (10 mg/kg) |
| Urinary Albumin Excretion (µ g/24h ) | 25 ± 5 | 250 ± 30 | 120 ± 25 |
| Glomerular Volume (10^6 µm³) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2* |
| Mesangial Matrix Index | 0.15 ± 0.02 | 0.45 ± 0.05 | 0.25 ± 0.04 |
| Podocyte Number per Glomerulus | 15 ± 2 | 8 ± 1 | 12 ± 1 |
| p < 0.05 vs. STZ + Vehicle; **p < 0.01 vs. STZ + Vehicle |
In Vitro Models for Evaluating this compound
In vitro assays are crucial for elucidating the direct cellular mechanisms of this compound's anti-fibrotic effects.
TGF-β1-Induced Fibrosis in Renal Cells
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of renal fibrosis.
Protocol:
Cell Lines:
-
Human renal proximal tubular epithelial cells (e.g., HK-2)
-
Normal rat kidney interstitial fibroblasts (e.g., NRK-49F)
-
Human mesangial cells
Procedure:
-
Culture cells to 70-80% confluency in appropriate media.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 24-48 hours.
-
Control wells should include vehicle-treated and unstimulated cells.
Endpoint Analysis:
-
Western Blot: Analyze the expression of α-SMA, fibronectin, and collagen I.
-
Immunofluorescence: Visualize the expression and localization of α-SMA and fibronectin.
-
RT-qPCR: Measure the mRNA levels of ACTA2, FN1, and COL1A1.
-
ELISA: Quantify the secretion of extracellular matrix proteins into the cell culture supernatant.
Quantitative Data Summary (Hypothetical Data Based on nsMRA Studies):
| Treatment | α-SMA Protein (relative to control) | Fibronectin Protein (relative to control) | COL1A1 mRNA (fold change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.2 |
| TGF-β1 (5 ng/mL) | 4.5 ± 0.5 | 3.8 ± 0.4 | 6.2 ± 0.7 |
| TGF-β1 + this compound (1 µM) | 2.1 ± 0.3 | 1.9 ± 0.3 | 2.8 ± 0.4 |
| TGF-β1 + this compound (10 µM) | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.5 ± 0.3 |
| *p < 0.05 vs. TGF-β1; **p < 0.01 vs. TGF-β1 |
Conclusion
The described in vivo and in vitro models provide a comprehensive framework for the preclinical evaluation of this compound in the context of chronic kidney disease. These assays are designed to assess the key anti-fibrotic and anti-inflammatory mechanisms of action of nsMRAs and will generate crucial data to support further clinical development. It is important to note that while this compound's clinical development for uncontrolled hypertension in advanced CKD was halted, its potential therapeutic effects in other cardiorenal indications may warrant further investigation using these and other relevant preclinical models. The protocols and expected outcomes presented here, largely based on the established profile of the nsMRA class, offer a robust starting point for such research endeavors.
References
- 1. This compound (KBP-5074) Featured at ASN Kidney Week: this compound is a Potential New Treatment Option for Patients with Uncontrolled or Resistant Hypertension and Advanced CKD - BioSpace [biospace.com]
- 2. Efficacy and Safety of this compound: Subgroup Analysis of the BLOCK-CKD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Ocedurenone in Human Plasma via LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ocedurenone (KBP-5074) in human plasma. This compound is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) in development for treating uncontrolled hypertension in patients with advanced chronic kidney disease.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic (PK) and drug-drug interaction (DDI) studies. The described protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring efficiency and high recovery.[3][4] This method is validated over a clinically relevant concentration range and is suitable for high-throughput analysis in a research setting.
Introduction
This compound is a third-generation, non-steroidal MRA with a unique pharmacokinetic profile, including a long half-life and high affinity for the mineralocorticoid receptor (MR).[5] By selectively blocking the MR, this compound mitigates the effects of aldosterone, which plays a key role in regulating blood pressure and fluid balance. Unlike older, steroidal MRAs, non-steroidal agents like this compound are associated with a lower risk of hyperkalemia.
To support clinical development, a reliable bioanalytical method is required to measure this compound concentrations in plasma. LC-MS/MS is the preferred technique for small molecule quantification in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for sample preparation and LC-MS/MS analysis of this compound in human plasma.
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effect by competitively blocking the mineralocorticoid receptor. This prevents aldosterone from binding and initiating the downstream signaling cascade that leads to sodium and water retention and potassium excretion. The diagram below illustrates this mechanism.
Experimental Protocol
This protocol is based on a validated method using protein precipitation for sample extraction followed by HPLC-MS analysis.
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS), KBP-5314.
-
Plasma: K2EDTA human plasma.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade or higher.
-
Reagents: Formic acid, ACS grade or higher.
-
Equipment: Centrifuge, 96-well plates, analytical balance, vortex mixer.
Instrumentation
-
LC System: Shimadzu 20 Series HPLC System or equivalent.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and QC Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (KBP-5314) in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:Water to create working solutions for calibration curve (CC) standards.
-
Calibration Standards & Quality Controls (QC): Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical validated range is 0.1 to 100 ng/mL.
Sample Preparation Protocol
The protein precipitation method is a common, efficient technique for cleaning up plasma samples before LC-MS analysis.
Detailed Steps:
-
Aliquot 50.0 µL of plasma sample, calibration standard, or QC into a 96-well plate.
-
Add methanol containing the internal standard (KBP-5314) to each well.
-
Vortex mix the plate thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at approximately 2250 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate.
-
The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| LC System | Shimadzu 20 Series or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Isocratic or Gradient (To be optimized) |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40 °C |
| Run Time | ~2-4 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | To be optimized (e.g., 500 °C) |
| MRM Transitions | To be determined by infusing pure compound |
| - this compound | Q1/Q3 (Analyte specific) |
| - IS (KBP-5314) | Q1/Q3 (IS specific) |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized for each transition |
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below based on published data for this compound.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.11 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.11 ng/mL |
| Quality Control Levels (ng/mL) | 0.300, 3.50, 40.0, 80.0 |
| Intra- & Inter-day Precision (%CV) | < 15% |
| Intra- & Inter-day Accuracy (%Bias) | Within ±15% |
| Sample Volume | 50.0 µL |
| Anticoagulant | K2EDTA |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for quantifying this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic assessments and other studies during drug development. The method demonstrates excellent performance across a clinically relevant concentration range.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. emjreviews.com [emjreviews.com]
- 3. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KBP-5074_Clinical Stage_Pipeline_Science_Our Pipeline_ [kbpbio.com]
Application Note: Quantitative Determination of Ocedurenone in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ocedurenone (KBP-5074) in human plasma. This compound is a novel, non-steroidal mineralocorticoid receptor antagonist in development for the treatment of uncontrolled hypertension and advanced chronic kidney disease.[1][2][3] The described protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing a sensitive and reliable assay for pharmacokinetic studies and clinical research.
Introduction
This compound (KBP-5074) is a promising therapeutic agent that has demonstrated safety and efficacy in clinical trials for patients with uncontrolled hypertension and stage 3b/4 chronic kidney disease.[4][5] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic assessments and to ensure optimal dosing strategies. This LC-MS/MS method provides the necessary sensitivity and selectivity for the determination of this compound concentrations in human plasma.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.
Detailed Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., KBP-5314)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma with K2EDTA as anticoagulant
Sample Preparation
This protocol employs a protein precipitation method for sample extraction.
-
To 50 µL of human plasma (K2EDTA), add 250 µL of acetonitrile containing 0.1% formic acid.
-
Vortex mix the samples.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer 200 µL of the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of a solution of acetonitrile, water, and formic acid (45:55:0.1, v/v/v).
-
The reconstituted samples are then ready for injection into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A system such as the Shimadzu 20 Series or equivalent is suitable.
-
Column: ACE 5 C18, 50 x 2.1 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A 2.5-minute gradient elution is used.
-
Flow Rate: (Not specified in the provided results, but a typical flow rate for this column dimension would be 0.2-0.5 mL/min).
-
Injection Volume: (Not specified, typically 5-20 µL).
Mass Spectrometry
-
Mass Spectrometer: An API-5500 mass spectrometer or a comparable triple quadrupole instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 504.2 | |
| Product Ion (m/z) | 306.1 | |
| Ionization Mode | Positive |
Quantitative Data
The method was validated over a specific concentration range with defined quality control levels.
Table 2: Quantitative Method Parameters
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | |
| Linear Range | 0.1 - 100 ng/mL | |
| Correlation Coefficient (r) | > 0.995 |
Table 3: Quality Control (QC) Sample Concentrations
| QC Level | Concentration (ng/mL) | Reference |
| Low QC | 0.300 | |
| Medium QC | 3.50 | |
| High QC | 40.0 and 80.0 |
Method Performance
The intra-day precision of this method at the LLOQ, and at low, medium, and high concentrations ranges from 1.1% to 5.8%, and the intra-assay accuracy ranges from -2.0% to 12.3%.
Conclusion
This application note provides a detailed and validated LC-MS/MS protocol for the quantification of this compound in human plasma. The method is straightforward, employing a simple protein precipitation step, and offers the sensitivity and selectivity required for pharmacokinetic studies and clinical research. The described workflow and parameters should serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. Pharmacokinetics and Drug–Drug Interaction of this compound (KBP-5074) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (KBP-5074) Featured at ASN Kidney Week: this compound is a Potential New Treatment Option for Patients with Uncontrolled or Resistant Hypertension and Advanced CKD - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ocedurenone in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Ocedurenone stock solutions for in vitro experiments. This compound is a novel, non-steroidal, and selective mineralocorticoid receptor (MR) antagonist.[1][2] Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible experimental results.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₃₀ClN₅O₂ | [3][4] |
| Molecular Weight | 504.02 g/mol | [5] |
| Appearance | Light yellow to yellow solid | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | ≥ 100 mg/mL (approximately 198.40 mM) | |
| Storage of Powder | -20°C for up to 3 years; 4°C for short-term | |
| Storage of DMSO Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months |
Mechanism of Action
This compound functions as a selective antagonist of the mineralocorticoid receptor (MR). In the canonical signaling pathway, the steroid hormone aldosterone binds to the MR in the cytoplasm. This binding event triggers the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated aldosterone-MR complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This binding initiates the transcription of target genes that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, ultimately leading to sodium and water retention. This compound exerts its effect by binding to the MR, thereby preventing aldosterone from binding and activating this signaling cascade.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound (KBP-5074) Featured at the 19th Cardiovascular Clinical Trialists Forum: “New Targets for Resistant Hypertension and CKD” and “Epidemiology of Uncontrolled Hypertension in Patients with Stage 3b and Stage 4 Chronic Kidney Disease” were present_Press Releases_Media_文章_ [kbpbio.com]
- 3. This compound | C28H30ClN5O2 | CID 75593324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
Ocedurenone: Preclinical Dose-Response Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocedurenone (KBP-5074) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of uncontrolled hypertension and advanced chronic kidney disease (CKD).[1][2][3] This document provides a detailed overview of the preclinical dose-response studies of this compound in various animal models, summarizing key quantitative data and providing comprehensive experimental protocols. The information presented is intended to guide researchers in designing and interpreting studies involving this compound and other non-steroidal MRAs.
Introduction
The mineralocorticoid receptor plays a crucial role in the pathophysiology of cardiovascular and renal diseases.[4] Aldosterone, its primary ligand, can promote inflammation, fibrosis, and sodium retention, leading to hypertension and end-organ damage.[5] this compound is a third-generation MRA with a high affinity and selectivity for the MR, offering a promising therapeutic option with a potentially improved safety profile compared to older steroidal MRAs, particularly concerning the risk of hyperkalemia.
Data Presentation
In Vivo Efficacy: Aldosterone-Induced Renal Injury Model
A key preclinical study evaluated the dose-dependent efficacy of this compound in a uninephrectomized Sprague Dawley rat model of aldosterone-mediated renal disease. In this model, animals were subjected to the removal of one kidney, placed on a high-salt diet, and continuously infused with aldosterone to induce renal injury, characterized by an increase in the urinary albumin-to-creatinine ratio (UACR), a marker of kidney damage.
| Treatment Group | Dose (mg/kg, BID) | Mean UACR (mg/g) at Day 26 | % Reduction in UACR vs. Aldosterone Control | Mean Serum K+ (mEq/L) at Day 27 | Change in Serum K+ vs. Aldosterone Control |
| Sham Control | - | 25.8 | - | 4.2 | - |
| Aldosterone Control | - | 158.4 | 0% | 3.5 | 0 |
| This compound | 0.5 | 68.7 | 56.6% | 3.7 | +0.2 |
| This compound | 1.5 | 45.3 | 71.4% | 3.9 | +0.4 |
| This compound | 5.0 | 30.1 | 81.0% | 4.5 | +1.0 |
Data compiled from a study in a rat model of aldosterone-induced renal injury.
Preclinical Safety and Toxicology
Acute Oral Toxicity: Single-dose oral toxicity studies have been conducted in Sprague-Dawley rats and Beagle dogs.
| Species | Dose (mg/kg) | Observations |
| Rat | up to 600 | No mortality or significant clinical signs of toxicity. |
| Dog | up to 600 | No mortality or significant clinical signs of toxicity. |
4-Week Repeated-Dose Oral Toxicity: Sub-chronic toxicity was evaluated in rats and dogs with daily oral administration of this compound for four weeks.
Rat Study:
| Dose (mg/kg/day) | Key Observations |
| 2 | No significant treatment-related findings. |
| 6 | Increased plasma potassium concentrations in female rats. |
| 20 | Increased hepatic enzymes, blood urea nitrogen, alkaline phosphatase, and plasma potassium concentrations in female rats. |
Note: Detailed quantitative data on parameters such as body weight, food consumption, and full clinical chemistry and hematology panels from these toxicology studies are not publicly available in the searched literature.
Experimental Protocols
Aldosterone-Induced Renal Injury Model in Rats
This protocol is designed to assess the efficacy of MR antagonists in a model of hypertension and renal damage.
1. Animal Model:
-
Species: Male Sprague Dawley rats.
-
Initial Surgery: Unilateral nephrectomy (removal of one kidney) is performed to exacerbate the effects of aldosterone and high salt.
2. Diet and Aldosterone Infusion:
-
Diet: Following a recovery period after surgery, rats are placed on a high-salt diet (e.g., 1% NaCl in drinking water).
-
Aldosterone Administration: Aldosterone is continuously infused subcutaneously via an osmotic minipump at a rate of 0.75 µ g/hour for 28 days.
3. Dosing Paradigm:
-
Test Article: this compound is administered orally (e.g., by gavage) twice daily (BID) at various dose levels (e.g., 0.5, 1.5, and 5 mg/kg).
-
Control Groups: A vehicle control group (receiving the drug vehicle) and a sham-operated control group (undergoing sham surgery without nephrectomy or aldosterone infusion) should be included.
4. Endpoint Measurements:
-
Blood Pressure: Monitored throughout the study using methods such as tail-cuff plethysmography.
-
Urine Analysis: 24-hour urine is collected at baseline and at specified intervals (e.g., weekly) to measure urinary albumin and creatinine for the calculation of UACR.
-
Blood Analysis: Blood samples are collected at termination for measurement of serum potassium, sodium, and other relevant biomarkers.
-
Histopathology: Kidneys are harvested at the end of the study for histological examination to assess the degree of glomerulosclerosis, interstitial fibrosis, and inflammation.
In Vitro Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound for the mineralocorticoid receptor.
1. Materials:
-
Receptor Source: Cell membranes or cytosol prepared from cells or tissues expressing the human mineralocorticoid receptor.
-
Radioligand: A radiolabeled MR agonist with high affinity, such as [3H]-aldosterone.
-
Test Compound: this compound or other compounds to be tested.
-
Assay Buffer: Appropriate buffer for maintaining receptor integrity and binding.
-
Filtration Apparatus: To separate bound from free radioligand.
2. Protocol:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out for a sufficient time at an appropriate temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to trap the receptor-bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Mineralocorticoid Receptor Functional Assay (Reporter Gene Assay)
This assay measures the ability of a compound to act as an antagonist of MR-mediated gene transcription.
1. Cell Line:
-
A suitable mammalian cell line (e.g., HEK293 or CHO) is engineered to co-express the full-length human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.
2. Protocol:
-
Cell Plating: The engineered cells are plated in a multi-well plate and allowed to attach.
-
Treatment: The cells are treated with a fixed concentration of an MR agonist (e.g., aldosterone) in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 18-24 hours).
-
Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
3. Data Analysis:
-
The results are plotted as the reporter gene activity versus the concentration of the test compound.
-
The IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.
Visualizations
Caption: Mechanism of Action of this compound as a Mineralocorticoid Receptor Antagonist.
Caption: Experimental Workflow for the Aldosterone-Induced Renal Injury Model in Rats.
Conclusion
The preclinical data for this compound demonstrate a clear dose-dependent efficacy in a relevant animal model of aldosterone-mediated renal injury. The provided protocols for in vivo and in vitro studies offer a framework for the continued investigation of this compound and other novel MRAs. These methodologies are crucial for characterizing the pharmacological profile of such compounds and for advancing their development towards clinical applications in patients with cardiovascular and renal diseases. Further research, particularly detailed toxicological studies, will continue to refine the safety and efficacy profile of this promising therapeutic agent.
References
Application Notes and Protocols: Assessing Renal Function in Response to Ocedurenone Treatment In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA) being investigated for its potential in treating uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).[1][2] Its mechanism involves selectively blocking the mineralocorticoid receptor (MR), thereby mitigating the harmful effects of aldosterone overactivation, which contributes to hypertension, inflammation, and fibrosis in the kidneys.[3][4] These application notes provide detailed in vivo protocols to comprehensively assess the effects of this compound on renal function and pathology in preclinical models.
Signaling Pathway: Mechanism of Action of this compound
This compound acts as a competitive antagonist at the mineralocorticoid receptor. By blocking the binding of aldosterone, it prevents the subsequent nuclear translocation of the receptor and the transcription of genes that promote renal inflammation and fibrosis.[3]
Caption: this compound blocks aldosterone-mediated gene transcription.
Experimental Workflow for In Vivo Renal Assessment
A typical preclinical study to evaluate this compound involves several key stages, from model selection to endpoint analysis. This workflow ensures a systematic and comprehensive assessment of the compound's efficacy and effects on the kidney.
Caption: A standard workflow for in vivo renal function studies.
Key Experimental Protocols
1. Animal Models of Chronic Kidney Disease
The choice of animal model is critical for studying the specific aspects of CKD relevant to this compound's mechanism.
-
Diabetic Nephropathy Models: Streptozotocin (STZ)-induced diabetic rats or mice, and db/db mice are commonly used to model kidney disease secondary to diabetes.
-
Hypertension and Fibrosis Models: The 5/6 nephrectomy model and the Unilateral Ureteral Obstruction (UUO) model are suitable for studying renal fibrosis and the progression of CKD independent of diabetes.
2. Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
Principle: UACR is a key indicator of glomerular damage. Albuminuria, the presence of albumin in the urine, is normalized to urinary creatinine to account for variations in urine concentration.
Protocol:
-
Urine Collection:
-
Place individual animals in metabolic cages for acclimatization for 2-3 days before collection.
-
Collect 24-hour urine samples at baseline and at designated endpoints. Alternatively, spot urine can be collected.
-
Centrifuge urine samples at ~1,500 x g for 10 minutes to pellet debris.
-
Store the supernatant at -80°C until analysis.
-
-
Albumin Measurement:
-
Use a species-specific albumin ELISA kit (e.g., Murine Microalbuminuria ELISA).
-
Prepare standards and samples according to the manufacturer's protocol.
-
Measure absorbance on a microplate reader and calculate albumin concentration based on the standard curve.
-
-
Creatinine Measurement:
-
Use a colorimetric assay kit (e.g., based on the Jaffe reaction or enzymatic methods) to determine urine creatinine concentration.
-
Calculate UACR (in µg/mg or mg/g).
-
3. Assessment of Glomerular Filtration Rate (GFR)
Principle: GFR is the most reliable measure of overall kidney function, reflecting the rate at which blood is filtered by the glomeruli. While serum creatinine provides an estimate, direct measurement using exogenous markers is more accurate in rodents.
Protocol (FITC-Inulin Clearance):
-
Preparation:
-
Use sterile, dialyzed fluorescein isothiocyanate (FITC)-labeled inulin.
-
Briefly anesthetize the mouse with isoflurane.
-
-
Injection:
-
Administer a single bolus of FITC-inulin via retro-orbital or tail-vein injection.
-
-
Blood Sampling:
-
Collect small blood samples (~2-5 µL) from a tail snip or saphenous vein at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 56, and 75 minutes post-injection).
-
Collect blood into heparinized capillary tubes.
-
-
Analysis:
-
Centrifuge blood samples to separate plasma.
-
Dilute plasma and measure fluorescence using a fluorometer.
-
Calculate GFR by fitting the plasma fluorescence decay curve to a two-compartment model of elimination.
-
4. Serum Biomarkers: Creatinine and Blood Urea Nitrogen (BUN)
Principle: Serum creatinine and BUN are waste products cleared by the kidneys. Elevated levels are indicative of reduced renal clearance and function.
Protocol:
-
Blood Collection: At the study endpoint, collect terminal blood via cardiac puncture under deep anesthesia.
-
Serum Preparation:
-
Allow blood to clot at room temperature.
-
Centrifuge at ~2,000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C.
-
-
Analysis:
-
Measure serum creatinine and BUN concentrations using commercially available enzymatic or colorimetric assay kits according to the manufacturer's instructions. High-performance liquid chromatography (HPLC) can also be used for a more precise creatinine measurement in rodents.
-
5. Histopathological Evaluation of Renal Tissue
Principle: Histology provides a qualitative and quantitative assessment of structural changes in the kidney, such as fibrosis, glomerulosclerosis, and inflammation.
Protocol:
-
Perfuse the kidneys with PBS followed by 4% paraformaldehyde (PFA) for fixation.
-
Excise, weigh, and post-fix the kidneys in 4% PFA.
-
Process the tissue for paraffin embedding and sectioning (4-5 µm).
-
Perform standard stains:
-
Hematoxylin and Eosin (H&E): For assessing general morphology and cellular infiltration.
-
Periodic acid-Schiff (PAS): To evaluate glomerular basement membrane thickening and mesangial matrix expansion (glomerulosclerosis).
-
Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).
-
-
Score the sections for pathological changes or use image analysis software to quantify the area of fibrosis or glomerulosclerosis.
Data Presentation
Quantitative results from these assays should be compiled into tables for clear comparison between treatment groups.
Table 1: Summary of Renal Function and Pathology Endpoints
| Parameter | Unit | Vehicle Control (Baseline) | Vehicle Control (Endpoint) | This compound (Baseline) | This compound (Endpoint) |
| Functional Data | |||||
| UACR | µg/mg | ||||
| GFR | mL/min/100g | ||||
| Serum Creatinine | mg/dL | ||||
| Blood Urea Nitrogen (BUN) | mg/dL | ||||
| Systolic Blood Pressure | mmHg | ||||
| Histological Data | |||||
| Glomerulosclerosis Index | 0-4 scale | N/A | N/A | ||
| Interstitial Fibrosis | % area | N/A | N/A | ||
| Kidney/Body Weight Ratio | mg/g |
References
- 1. This compound: A Novel Therapy for Uncontrolled Hypertension in Advanced Chronic Kidney Disease - BioSpace [biospace.com]
- 2. contractpharma.com [contractpharma.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound (KBP-5074) Featured at ASN Kidney Week: this compound is a Potential New Treatment Option for Patients with Uncontrolled or Resistant Hypertension and Advanced CKD - BioSpace [biospace.com]
Establishing a New In-house Assay for Ocedurenone Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist with high selectivity and affinity.[1][2] It is being developed for the treatment of uncontrolled hypertension and advanced chronic kidney disease (CKD).[3] Establishing a robust and reliable in-house assay is critical for screening and characterizing the activity of this compound and other potential MR antagonists. This document provides detailed application notes and protocols for two key assays: a competitive binding assay to determine the affinity of a compound for the MR, and a cell-based reporter assay to measure the functional antagonist activity of a compound in a cellular context.
Introduction
The mineralocorticoid receptor (MR) is a ligand-activated transcription factor that plays a crucial role in regulating blood pressure and electrolyte balance.[4] Aldosterone, the primary endogenous ligand for the MR, can contribute to hypertension, inflammation, and fibrosis when its signaling is dysregulated.[1] this compound acts by selectively blocking the binding of aldosterone to the MR, thereby inhibiting its downstream effects. This mechanism of action makes this compound a promising therapeutic agent for cardiovascular and renal diseases.
To facilitate the research and development of this compound and similar compounds, this document outlines the procedures for establishing two fundamental in-house assays. The competitive binding assay provides a direct measure of the compound's ability to interact with the MR ligand-binding domain (LBD), while the cell-based reporter assay confirms its functional activity as an antagonist in a more physiologically relevant system.
This compound Activity Data
| Parameter | Value | Target/System | Reference |
| IC50 | 1.32 µM | BCRP-mediated transport | |
| IC50 (estimated) | 16.38 µM | BSEP-mediated transport |
Signaling Pathway of this compound
The diagram below illustrates the simplified signaling pathway of the mineralocorticoid receptor and the mechanism of action of this compound.
Experimental Protocols
Competitive Binding Assay: Lanthanide-Based TR-FRET
This protocol is based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ technology, and is designed to quantify the binding affinity of this compound for the Mineralocorticoid Receptor Ligand-Binding Domain (MR-LBD).
Principle:
This assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled tracer from the MR-LBD. The MR-LBD is tagged (e.g., with GST), and a terbium-labeled anti-tag antibody is used. When the fluorescent tracer is bound to the MR-LBD, the terbium and the fluorophore are in close proximity, allowing for FRET to occur upon excitation. Unlabeled compounds that bind to the MR-LBD will displace the fluorescent tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Materials and Reagents:
-
Purified, GST-tagged human Mineralocorticoid Receptor Ligand-Binding Domain (MR-LBD)
-
Terbium (Tb)-labeled anti-GST Antibody
-
Fluorescently labeled MR ligand (Fluorescent Tracer)
-
This compound
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.1% Pluronic F-68)
-
384-well, low-volume, non-binding surface microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer. The final concentration should cover a range appropriate for determining an IC50 value.
-
Reagent Preparation:
-
Dilute the MR-LBD-GST to the desired concentration in assay buffer.
-
Prepare a mixture of the fluorescent tracer and the Tb-anti-GST antibody in assay buffer. The optimal concentrations of each reagent should be determined empirically through titration experiments.
-
-
Assay Assembly:
-
Add the diluted this compound or control compounds to the wells of the 384-well plate.
-
Add the diluted MR-LBD-GST to all wells.
-
Add the fluorescent tracer/Tb-anti-GST antibody mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1 to 4 hours), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorophore) following excitation at approximately 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Cell-Based Mineralocorticoid Receptor Reporter Assay
This protocol describes a luciferase reporter gene assay to measure the functional antagonist activity of this compound in a cellular environment.
Principle:
This assay utilizes a mammalian cell line (e.g., HEK293T or CHO-K1) that has been engineered to stably express the full-length human Mineralocorticoid Receptor (MR). These cells also contain a reporter construct with a luciferase gene under the control of a promoter containing Mineralocorticoid Response Elements (MREs). When an MR agonist (e.g., aldosterone) binds to the MR, the receptor translocates to the nucleus, binds to the MREs, and drives the expression of luciferase. An antagonist like this compound will compete with the agonist for binding to the MR, thereby inhibiting the expression of luciferase. The level of antagonism is quantified by the decrease in the luminescent signal.
Experimental Workflow:
Materials and Reagents:
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HEK293T or other suitable mammalian cell line stably expressing human MR and an MRE-luciferase reporter construct.
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Cell Culture Medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin)
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Charcoal-stripped Fetal Bovine Serum (FBS) to reduce background from endogenous steroids.
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This compound
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Aldosterone (as the agonist)
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96-well, white, clear-bottom cell culture plates
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Luciferase Assay Reagent (containing cell lysis buffer and luciferase substrate)
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Luminometer plate reader
Procedure:
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Cell Seeding:
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Culture the MR-reporter cells in media containing charcoal-stripped FBS for several days prior to the assay.
-
Trypsinize and count the cells. Seed the cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
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Prepare a serial dilution of this compound and control antagonists in the appropriate cell culture medium.
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Prepare a solution of aldosterone at a concentration that elicits a submaximal response (e.g., EC80), which should be determined from a prior agonist dose-response experiment.
-
-
Cell Treatment:
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Remove the seeding medium from the cells.
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Add the media containing the various concentrations of this compound (or controls) to the wells.
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Immediately add the aldosterone solution to all wells (except for the no-agonist control).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Luminescence Measurement:
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Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
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Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
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Incubate for a few minutes at room temperature to ensure complete lysis and signal stabilization.
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Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
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Subtract the background luminescence (from wells with no aldosterone).
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Normalize the data to the control wells containing aldosterone but no antagonist (100% activity).
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonist activity.
-
Conclusion
The protocols detailed in this document provide a solid foundation for establishing in-house assays to characterize the activity of this compound and other mineralocorticoid receptor antagonists. The TR-FRET based competitive binding assay offers a high-throughput method for determining the binding affinity of compounds to the MR-LBD, while the cell-based reporter assay provides a functional readout of antagonist activity in a more physiologically relevant setting. Proper validation of these assays, including the determination of key parameters such as Z'-factor, signal-to-background ratio, and reproducibility, will be essential for ensuring the generation of high-quality, reliable data in your research and drug development programs.
References
- 1. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emjreviews.com [emjreviews.com]
- 3. Novo Nordisk’s this compound Phase III flop costs company $816m [clinicaltrialsarena.com]
- 4. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Ocedurenone Solubility and Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address solubility challenges encountered during preclinical and research applications of Ocedurenone (KBP-5074).
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that influence its solubility?
A1: this compound is a non-steroidal, selective mineralocorticoid receptor antagonist.[1][2][3] Its structure and properties suggest limited aqueous solubility. Key physicochemical parameters are summarized in the table below, indicating a lipophilic ("water-fearing") nature, which often correlates with poor solubility in aqueous media.
Q2: Is this compound soluble in common laboratory solvents?
A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[4][5] For aqueous-based buffers and media, its solubility is expected to be low. For in vivo studies, co-solvent systems are typically required.
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
Q4: Are there any established formulation strategies for this compound for in vivo experiments?
A4: Yes, formulations using a combination of solvents and excipients have been developed to administer this compound in preclinical studies. These typically involve an initial dissolution in DMSO followed by dilution with co-solvents like PEG300, surfactants like Tween-80, or complexation agents such as cyclodextrins. Detailed protocols for these formulations are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| This compound powder is not dissolving in my aqueous buffer. | High Lipophilicity: this compound is a lipophilic molecule with inherently low aqueous solubility. | 1. Use a Co-solvent System: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. pH Adjustment: Systematically vary the pH of your buffer to see if it improves solubility. 3. Gentle Heating and Sonication: If the compound is thermally stable, gentle warming (e.g., to 37°C) and sonication can aid dissolution. |
| My this compound solution is cloudy or has visible precipitate. | Precipitation upon Dilution: The compound may be precipitating out of the solution when the concentration of the organic solvent is lowered by adding the aqueous buffer. | 1. Optimize Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. 2. Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween-80) into your formulation to help maintain the solubility of this compound. 3. Consider Cyclodextrins: Agents like SBE-β-CD can form inclusion complexes with the drug, enhancing its aqueous solubility. |
| I am observing inconsistent results in my biological assays. | Poor Solubility and Bioavailability: Inconsistent dissolution can lead to variable drug exposure in your experiments. | 1. Ensure Complete Dissolution: Visually inspect your solutions for any particulate matter before use. 2. Use a Validated Formulation: For in vivo studies, use one of the established formulation protocols to ensure consistent delivery. 3. Consider a Solid Dispersion: For oral formulations, a solid dispersion of this compound may improve its dissolution rate and bioavailability. |
| How should I prepare a stock solution of this compound? | Solvent Selection: The choice of solvent is critical for preparing a stable and concentrated stock solution. | DMSO is the recommended solvent for preparing high-concentration stock solutions (≥ 100 mg/mL). Use freshly opened, anhydrous DMSO to avoid issues with hygroscopicity, which can impact solubility. |
Quantitative Data Summary
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound.
| Solvent/System | Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (198.40 mM) | High solubility. It is recommended to use newly opened DMSO. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.96 mM) | This formulation results in a clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.96 mM) | This formulation results in a suspended solution and may require sonication. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (Clear Solution)
This protocol is designed to achieve a clear solution of this compound suitable for various administration routes in animal studies.
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Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 25.0 mg/mL.
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Add Co-solvent: In a separate tube, add 400 µL of PEG300.
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Combine: To the PEG300, add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO and mix thoroughly.
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Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
Final Concentration: ≥ 2.5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Suspension)
This protocol utilizes a cyclodextrin to create a suspended solution of this compound.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 25.0 mg/mL.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Combine: In a suitable container, add 900 µL of the 20% SBE-β-CD in saline solution.
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Add this compound Stock: To the cyclodextrin solution, add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO.
-
Mix and Sonicate: Mix the solution thoroughly. If a suspension forms, sonicate the mixture to ensure homogeneity.
Final Concentration: 2.5 mg/mL of this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).
Visualizations
This compound Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A workflow for systematically addressing this compound solubility issues.
This compound Mechanism of Action: Signaling Pathway Overview
This diagram provides a high-level overview of this compound's mechanism of action as a mineralocorticoid receptor antagonist.
Caption: this compound blocks aldosterone from binding to the Mineralocorticoid Receptor.
References
Technical Support Center: Optimizing Ocedurenone Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ocedurenone (formerly KBP-5074) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] It selectively binds to the mineralocorticoid receptor, blocking the binding of aldosterone.[1] This action prevents the downstream signaling that leads to sodium reabsorption, and has been shown to have antihypertensive, renal, and cardioprotective effects in preclinical models.[3][4]
Q2: What are the key differences between this compound and other MRAs like spironolactone or eplerenone?
A2: this compound is a non-steroidal MRA, which distinguishes it from steroidal MRAs like spironolactone and eplerenone. It exhibits high selectivity for the mineralocorticoid receptor with much lower affinity for glucocorticoid, progesterone, and androgen receptors, which may result in fewer hormonal side effects. Preclinical studies suggest this compound may have an improved therapeutic index compared to eplerenone, demonstrating efficacy at doses with a lower risk of inducing hyperkalemia.
Q3: What were the findings from the key clinical trials of this compound?
A3: The Phase IIb BLOCK-CKD trial showed that this compound (at 0.25 mg and 0.5 mg daily doses) resulted in a statistically significant reduction in systolic blood pressure in patients with moderate to severe chronic kidney disease (CKD) and uncontrolled hypertension. However, the subsequent Phase III CLARION-CKD trial was terminated as it did not meet its primary endpoint of change in systolic blood pressure after 12 weeks of treatment.
Q4: What is the primary route of metabolism for this compound?
A4: In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
Q5: Are there known drug-drug interactions with this compound?
A5: Yes, due to its metabolism by CYP3A4, co-administration with strong CYP3A inhibitors (like itraconazole) or inducers (like rifampin) can significantly alter this compound's plasma concentrations. Caution is advised when using this compound in preclinical studies with other compounds that strongly interact with CYP3A4.
Troubleshooting Guides
Formulation and Administration Issues
Problem: I am having trouble dissolving this compound for oral administration in my animal studies. What is a suitable vehicle?
Solution: this compound has low aqueous solubility. Preclinical studies have successfully used a "solid dispersion" of this compound for administration via oral gavage. While the exact composition of this formulation is proprietary, you can create a suspension in an aqueous vehicle. For acute toxicity studies, sterile water for injection has been used as a vehicle.
For a starting point, you can try suspending the compound in a vehicle containing a viscosity-enhancing agent and a surfactant to ensure a uniform suspension. A common vehicle for poorly soluble compounds is 0.5% methylcellulose with 0.1% Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration.
Problem: My animals are showing signs of stress during oral gavage, which could affect my experimental results.
Solution: Oral gavage can be a significant stressor for rodents. To minimize this, ensure that personnel are properly trained and proficient in the technique. Using flexible gavage needles can reduce the risk of injury and stress. As an alternative, you can explore formulating the compound in a palatable vehicle that the animals will voluntarily consume, such as in a gel or mixed with a small amount of sweetened food, though this may alter the pharmacokinetics compared to gavage.
Dosage Selection and Adjustment
Problem: I am unsure what dose of this compound to use in my rodent model of cardiorenal disease.
Solution: Dose selection should be based on the specific animal model and the intended therapeutic effect. Based on published preclinical studies, here are some starting points:
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For efficacy studies in rats (e.g., mineralocorticoid-induced renal injury model): Doses of 0.5, 1.5, and 5 mg/kg administered twice daily (BID) by oral gavage have been shown to be effective in reducing albuminuria.
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For toxicity and safety pharmacology studies in rats: Acute toxicity studies have been conducted at doses up to 600 mg/kg. A 4-week oral toxicity study used doses of 2, 6, and 20 mg/kg/day.
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For toxicity and safety pharmacology studies in dogs: A 4-week oral toxicity study used doses of 2, 6, and 20 mg/kg/day. The No-Observed-Adverse-Effect Levels (NOAELs) were determined to be 6 mg/kg/day in males and 2 mg/kg/day in females.
It is recommended to conduct a pilot study with a small number of animals to determine the optimal dose for your specific model and experimental endpoint.
Problem: I am observing elevated potassium levels (hyperkalemia) in my study animals. How can I manage this?
Solution: Hyperkalemia is a known class effect of MRAs. While this compound is suggested to have a lower risk compared to older steroidal MRAs, it can still occur, particularly at higher doses. If you observe hyperkalemia:
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Review the dosage: You may be using a dose that is too high for the specific animal strain or model. Consider reducing the dose.
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Monitor renal function: Ensure that the animal model does not have severely compromised renal function that would exacerbate the risk of hyperkalemia.
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Assess diet: Ensure the animal diet does not have excessively high potassium content.
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Consider the findings from the 4-week rat toxicity study: In this study, increased plasma potassium concentrations were observed in female rats at 6 and 20 mg/kg/day, which also showed 2-3 times higher plasma concentrations of the drug compared to males.
Data Presentation
Table 1: Summary of Preclinical Toxicology and Safety Pharmacology Studies
| Species | Study Type | Doses | Key Findings | Reference |
| Sprague-Dawley Rat | Acute Oral Toxicity | 60, 200, 600 mg/kg (single dose) | Maximum Tolerated Dose (MTD) ≥ 600 mg/kg. | |
| Beagle Dog | Acute Oral Toxicity | 60, 200, 600 mg/kg (single dose) | MTD ≥ 600 mg/kg. | |
| Sprague-Dawley Rat | 4-Week Oral Toxicity | 2, 6, 20 mg/kg/day | No significant clinical signs of toxicity. Increased hepatic enzymes and plasma potassium in females at 6 & 20 mg/kg/day. | |
| Beagle Dog | 4-Week Oral Toxicity | 2, 6, 20 mg/kg/day | NOAEL: 6 mg/kg/day (males), 2 mg/kg/day (females). | |
| Sprague-Dawley Rat | CNS Safety Pharmacology | 1, 3, 10 mg/kg | No drug-related effects on central nervous system function. | |
| Beagle Dog | Cardiovascular Safety | 0.6, 3, 15 mg/kg | Well-tolerated at doses up to 15 mg/kg. |
Table 2: Preclinical Efficacy Study Dosages
| Species | Animal Model | Doses | Observed Efficacy | Reference |
| Sprague-Dawley Rat | Uninephrectomized, Aldosterone/Salt-Induced Renal Injury | 0.5, 1.5, 5 mg/kg BID | Dose-dependent prevention of increased Urine Albumin-to-Creatinine Ratio (UACR). |
Table 3: Pharmacokinetic Parameters in Beagle Dogs (4-Week Study, Day 28)
| Sex | Dose (mg/kg/day) | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) | Reference |
| Male | 6 (NOAEL) | 287 | 3087 | |
| Female | 2 (NOAEL) | 460 | 2877 |
Experimental Protocols
Key Experiment: Aldosterone/Salt-Induced Renal Injury Model in Rats
This model is used to evaluate the efficacy of MRAs in a setting of mineralocorticoid excess, which leads to hypertension, renal inflammation, and fibrosis.
Methodology:
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Animals: Male Sprague-Dawley rats are typically used.
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Surgical Procedure (Uninephrectomy):
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Anesthetize the rat (e.g., with ketamine/xylazine).
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Make a lateral abdominal incision to expose one of the kidneys (e.g., the right kidney).
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Ligate the renal artery and vein and the ureter.
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Remove the kidney and suture the incision.
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Allow for a post-surgical recovery period (e.g., one week).
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Induction of Hypertension and Renal Injury:
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Provide the uninephrectomized rats with 1% NaCl in their drinking water.
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Continuously infuse aldosterone (e.g., 0.75 µ g/hour ) via a subcutaneously implanted osmotic minipump for the duration of the study (e.g., 28 days).
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-
This compound Administration:
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Prepare this compound in a suitable vehicle (e.g., as a solid dispersion suspended in sterile water).
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Administer this compound by oral gavage at the desired doses (e.g., 0.5, 1.5, 5 mg/kg) twice daily.
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A vehicle control group (receiving the vehicle without this compound) and a sham-operated control group should be included.
-
-
Monitoring and Endpoints:
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Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
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Collect urine periodically (e.g., every 7 days) using metabolic cages to measure urinary albumin and creatinine for the calculation of the UACR.
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At the end of the study, collect blood for serum potassium and other biochemical analyses.
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Harvest the remaining kidney for histopathological analysis to assess renal injury, inflammation, and fibrosis.
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Mandatory Visualization
Caption: this compound's mechanism of action as a mineralocorticoid receptor antagonist.
Caption: General workflow for a preclinical efficacy study of this compound.
References
Avoiding off-target effects of Ocedurenone in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ocedurenone in cell-based assays. The focus is on identifying and mitigating potential off-target effects to ensure the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (KBP-5074) is a third-generation, non-steroidal mineralocorticoid receptor (MR) antagonist.[1] Its primary mechanism of action is to selectively bind to the mineralocorticoid receptor, thereby blocking the binding of aldosterone and inhibiting subsequent downstream signaling pathways. This action is intended to produce antihypertensive, cardioprotective, and renal-protective effects.[1]
Q2: What are the known off-targets of this compound?
A2: this compound is designed to be highly selective for the mineralocorticoid receptor with significantly lower affinity for other steroid hormone receptors, such as the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR).[2] While specific quantitative binding data for this compound's interaction with these off-targets is not widely published, its class of non-steroidal MRAs is characterized by this high selectivity, which minimizes the hormonal side effects seen with older, steroidal MRAs like spironolactone.[3]
Q3: Why is it important to consider off-target effects in my cell-based assays?
Q4: What are some initial steps I can take to assess the potential for off-target effects in my experiments?
A4: To begin assessing for off-target effects, you should:
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Perform dose-response experiments: A significant difference between the concentration of this compound required to elicit your observed phenotype and its known IC50 for MR inhibition may suggest an off-target effect.
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Use a structurally unrelated MR antagonist: If a different MR antagonist with a distinct chemical structure does not produce the same phenotype, it is more likely that the initial observation with this compound is due to an off-target interaction.
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Include negative controls: Utilize cell lines that do not express the mineralocorticoid receptor. If the effect of this compound persists in these cells, it is indicative of an off-target mechanism.
Data Presentation: Selectivity Profile
The following table summarizes the selectivity profile of this compound and provides a comparison with other non-steroidal and steroidal MRAs. Note that specific IC50 values for this compound against off-target receptors are not publicly available and the information presented is based on qualitative descriptions of high selectivity and data from similar non-steroidal MRAs like Finerenone.
| Compound | Target Receptor | IC50 (nM) | Selectivity vs. Off-Targets | Reference |
| This compound (KBP-5074) | Mineralocorticoid Receptor (MR) | Data not publicly available | High selectivity vs. GR, PR, AR | [2] |
| Glucocorticoid Receptor (GR) | Illustrative >500-fold less potent than MR | |||
| Progesterone Receptor (PR) | Illustrative >500-fold less potent than MR | |||
| Androgen Receptor (AR) | Illustrative >500-fold less potent than MR | |||
| Finerenone | Mineralocorticoid Receptor (MR) | 18 | >500-fold vs. GR, PR, AR | |
| Esaxerenone | Mineralocorticoid Receptor (MR) | 3.7 | High selectivity vs. other steroid receptors | |
| Apararenone | Mineralocorticoid Receptor (MR) | Potent and highly selective | Superior selectivity over eplerenone and spironolactone | |
| Spironolactone | Mineralocorticoid Receptor (MR) | 24 | Moderate selectivity, significant AR antagonism | |
| Androgen Receptor (AR) | 77 |
Visualizations
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) signaling pathway and the antagonistic action of this compound.
Experimental Workflow: MR Antagonist Reporter Assay
Caption: A typical experimental workflow for a cell-based mineralocorticoid receptor antagonist reporter assay.
Troubleshooting Logic for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.
Experimental Protocols
Protocol: Mineralocorticoid Receptor (MR) Antagonist Reporter Gene Assay
This protocol is adapted from commercially available MR reporter assay kits and is designed to quantify the antagonist activity of this compound.
1. Materials:
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MR-expressing reporter cell line (e.g., U2OS or HEK293 cells stably expressing human MR and a luciferase reporter gene under an MR-responsive promoter)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)
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This compound
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Aldosterone (agonist)
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Positive control antagonist (e.g., Spironolactone, Eplerenone)
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Vehicle control (e.g., DMSO)
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96-well white, clear-bottom cell culture plates
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Luciferase detection reagent
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Luminometer
2. Cell Seeding:
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Culture the MR-expressing reporter cells according to the supplier's instructions.
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Trypsinize and resuspend the cells in the assay medium to the desired density.
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Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
3. Compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO.
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Perform a serial dilution of the this compound stock solution in the assay medium to achieve the desired final concentrations.
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Prepare similar dilutions for the positive control antagonist and the vehicle control.
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Prepare a working solution of aldosterone in the assay medium at a concentration that elicits an 80% maximal response (EC80), which should be predetermined.
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Remove the cell culture medium from the 96-well plate.
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Add the aldosterone working solution to all wells except for the no-agonist (negative) control wells.
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Immediately add the serially diluted this compound, positive control, or vehicle control to the appropriate wells.
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Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
4. Luminescence Detection:
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Equilibrate the plate and the luciferase detection reagent to room temperature.
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Remove the assay medium from the wells.
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Add the luciferase detection reagent to each well according to the manufacturer's instructions.
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Incubate the plate at room temperature for the recommended time to allow for cell lysis and signal stabilization.
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Measure the luminescence of each well using a luminometer.
5. Data Analysis:
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Subtract the background luminescence (from wells with no cells) from all readings.
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Normalize the data to the positive control (aldosterone alone) and the negative control (vehicle alone).
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Plot the normalized response against the log of the this compound concentration.
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Use a non-linear regression analysis to determine the IC50 value of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Fill the outer wells of the plate with sterile PBS or medium to maintain humidity.- Use a multichannel pipette and be consistent with pipetting technique. |
| No or weak signal in positive control (aldosterone alone) | - Poor cell health- Inactive aldosterone- Problem with the luciferase reagent | - Check cell viability before seeding.- Use a fresh, properly stored stock of aldosterone.- Verify the expiration date and proper storage of the luciferase detection reagent. |
| This compound shows agonist activity at high concentrations | - Off-target agonism- Partial agonism | - Test this compound in the absence of aldosterone to confirm agonist activity.- If confirmed, this may be a true biological effect that requires further investigation using orthogonal assays. |
| Observed phenotype does not correlate with MR antagonism (based on controls) | - Off-target effect | - Perform a counterscreen using a cell line that does not express MR.- Use a structurally unrelated MR antagonist to see if the phenotype is replicated.- Consider a broader off-target screening panel (e.g., against other nuclear hormone receptors). |
| Cell toxicity observed at concentrations used for the assay | - On-target toxicity- Off-target toxicity | - Determine if MR knockdown/knockout phenocopies the toxicity.- Lower the concentration of this compound to the lowest effective dose.- If toxicity persists in MR-negative cells, it is likely an off-target effect. |
References
Technical Support Center: Ocedurenone and Hyperkalemia in Animal Models
Disclaimer: This technical support center provides general guidance on troubleshooting hyperkalemia in animal models based on the known mechanism of action of Ocedurenone (a non-steroidal mineralocorticoid receptor antagonist) and established principles of animal research. The information provided is intended for researchers, scientists, and drug development professionals. All experimental procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
Troubleshooting Guide
This guide provides a systematic approach to identifying, managing, and mitigating hyperkalemia in animal models treated with this compound.
Issue: Elevated Serum Potassium (Hyperkalemia) Detected
1. Immediate Steps & Confirmation:
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Confirm the finding: Repeat the serum potassium measurement to rule out pre-analytical errors such as hemolysis of the blood sample, which can falsely elevate potassium readings.
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Assess the animal's clinical condition: Observe the animal for any clinical signs associated with hyperkalemia, which may include:
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Muscle weakness or lethargy
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Cardiac arrhythmias (if ECG monitoring is in place)
-
-
Review Experimental Records:
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Verify the correct dose of this compound was administered.
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Check for any concomitant medications that could potentiate hyperkalemia (e.g., ACE inhibitors, angiotensin receptor blockers, potassium-sparing diuretics, NSAIDs).
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Ensure the animal has adequate hydration and normal urine output.
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2. Management Strategies (to be implemented by a qualified veterinarian or trained personnel):
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Discontinue or Reduce this compound Dosage: Temporarily halt or decrease the dose of this compound and monitor serum potassium levels closely.
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Fluid Therapy: Administer intravenous fluids (e.g., 0.9% saline) to enhance renal potassium excretion, especially if the animal is dehydrated.
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Pharmacological Intervention (in severe or symptomatic cases):
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Calcium Gluconate (10%): For cardioprotection in the presence of ECG abnormalities. This does not lower serum potassium but stabilizes the myocardium.
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Insulin and Dextrose: To promote the intracellular shift of potassium.
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Diuretics: Loop diuretics (e.g., furosemide) can be used to increase urinary potassium excretion, particularly in fluid-overloaded animals.
-
3. Investigation and Prevention of Recurrence:
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Dose-Response Assessment: If not already performed, conduct a dose-finding study to determine the optimal dose of this compound that achieves the desired therapeutic effect with minimal impact on serum potassium.
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Monitor Renal Function: Regularly assess kidney function (e.g., serum creatinine, BUN) as impaired renal function is a major risk factor for hyperkalemia.
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Control Dietary Potassium: Standardize and, if necessary, control the potassium content in the animal's diet.
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Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized before the study and establish stable baseline serum potassium levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hyperkalemia?
A1: this compound is a non-steroidal mineralocorticoid receptor antagonist (MRA).[1][2] It works by blocking the mineralocorticoid receptor, which in turn inhibits the action of aldosterone.[1][3] Aldosterone's normal function includes promoting sodium reabsorption and potassium excretion in the kidneys. By blocking this action, this compound can lead to a decrease in potassium excretion, which may result in elevated serum potassium levels (hyperkalemia).[4]
Q2: What level of potassium increase is expected with this compound treatment in animal models?
Q3: How often should I monitor serum potassium in my animal model?
A3: The frequency of monitoring should be determined by your experimental protocol and may depend on the dose of this compound being administered, the animal species, and the presence of any risk factors for hyperkalemia (e.g., pre-existing renal impairment). It is advisable to monitor more frequently during the initial phase of treatment and after any dose adjustments.
Q4: Are there any animal models that are more susceptible to this compound-induced hyperkalemia?
A4: While specific studies on this compound in different animal models are not widely published, models with compromised renal function are generally at a higher risk of developing drug-induced hyperkalemia. Additionally, certain species may have different sensitivities to MRAs. It is important to characterize the baseline physiology of your chosen model.
Q5: Can I co-administer other drugs with this compound?
A5: Caution should be exercised when co-administering this compound with other drugs that can also increase serum potassium, such as ACE inhibitors, angiotensin receptor blockers (ARBs), other potassium-sparing diuretics, and nonsteroidal anti-inflammatory drugs (NSAIDs). If co-administration is necessary, more frequent monitoring of serum potassium is highly recommended.
Data Presentation
Table 1: Serum Potassium Changes in Human Clinical Trials with this compound (BLOCK-CKD Study)
| Treatment Group | Baseline Serum Potassium (mmol/L, mean) | Change from Baseline to Day 84 in SBP (mmHg, mean) | Notes on Hyperkalemia |
| Placebo | 4.38 | - | - |
| This compound 0.25 mg | 4.38 | -8.1 to -13.1 (placebo-adjusted, depending on subgroup) | Small, dose-dependent increases in serum potassium were observed. |
| This compound 0.5 mg | 4.38 | -9.9 to -12.3 (placebo-adjusted, depending on subgroup) | No instances of severe hyperkalemia (serum potassium ≥6.0 mmol/L) were reported. |
This table summarizes data from human clinical trials and is provided for informational purposes. Results in animal models may vary.
Experimental Protocols
Protocol 1: Serum Potassium Measurement
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Sample Collection: Collect whole blood from the appropriate site for the animal model (e.g., tail vein, saphenous vein) into a serum separator tube (SST).
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Sample Handling: To prevent hemolysis, avoid excessive suction during collection and gently invert the tube to mix.
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Centrifugation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at the appropriate speed (e.g., 2000 x g for 10 minutes) to separate the serum.
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Analysis: Immediately analyze the serum for potassium concentration using a calibrated blood gas analyzer or a clinical chemistry analyzer according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hyperkalemia.
Caption: Troubleshooting workflow for hyperkalemia in animal models.
References
Ocedurenone drug-drug interaction studies with CYP3A4 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction (DDI) studies involving ocedurenone and Cytochrome P450 3A4 (CYP3A4) inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: In vitro studies have demonstrated that this compound is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] Chemical inhibitors, such as ketoconazole, were shown to inhibit the metabolism of this compound in human liver microsome incubations, confirming the significant role of CYP3A4.[1]
Q2: How do strong CYP3A4 inhibitors affect the pharmacokinetics of this compound?
A2: Co-administration of this compound with a strong CYP3A4 inhibitor, such as itraconazole, leads to a significant increase in this compound plasma concentrations. A clinical DDI study showed that itraconazole increased the area under the plasma concentration-time curve (AUC) of this compound by approximately 104% and reduced its oral clearance by 51%. While this effect is notable, it has been characterized as a weak effect in some contexts, with less than a two-fold change in the maximum plasma concentration (Cmax) and AUC.
Q3: Is this compound itself an inhibitor or inducer of CYP enzymes?
A3: this compound has not been found to be an inhibitor of major drug-metabolizing CYP enzymes at clinically efficacious doses. In vitro studies have shown no inhibitory effect on CYP1A2, 2C9, 2C19, 2D6, or 3A4. Furthermore, this compound did not induce the activity of CYP1A2 and CYP3A4 in cultured human primary hepatocytes.
Q4: Are transporters involved in this compound's disposition, and how does this relate to CYP3A4 inhibitors?
A4: Yes, in vitro studies suggest that this compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is important to note that some strong CYP3A4 inhibitors, like itraconazole, are also inhibitors of P-gp and BCRP. Therefore, the observed increase in this compound exposure when co-administered with itraconazole may be a combined effect of CYP3A4 and transporter inhibition.
Troubleshooting Guide for In Vitro and In Vivo Experiments
Issue 1: Higher than expected variability in this compound metabolite formation in human liver microsomes (HLMs).
-
Possible Cause: Inconsistent activity of CYP3A4 in different lots of HLMs.
-
Troubleshooting Steps:
-
Qualify each new lot of HLMs using a standard CYP3A4 substrate (e.g., midazolam or testosterone) to ensure consistent enzyme activity.
-
Include a positive control inhibitor (e.g., ketoconazole or itraconazole) in your experiments to confirm CYP3A4-mediated metabolism.
-
Ensure that the concentration of this compound used is within the linear range of the enzyme's activity.
-
Issue 2: Discrepancy between in vitro inhibition data and in vivo DDI study results.
-
Possible Cause: Contribution of drug transporters in vivo that are not fully accounted for in the in vitro system.
-
Troubleshooting Steps:
-
Conduct bidirectional transport assays using cell lines overexpressing P-gp and BCRP to confirm if this compound is a substrate.
-
Evaluate the inhibitory potential of the co-administered drug on both CYP3A4 and relevant transporters.
-
Consider using physiologically based pharmacokinetic (PBPK) modeling to simulate the relative contributions of metabolism and transport to the observed DDI.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound (0.5 mg single dose) Co-administered with the Strong CYP3A4 Inhibitor Itraconazole.
| Pharmacokinetic Parameter | This compound Alone | This compound + Itraconazole | % Change |
| AUC0-inf (ng·h/mL) | Data not specified | Data not specified | ↑ 104% |
| Oral Clearance (CL/F) | Data not specified | Data not specified | ↓ 51% |
| Cmax (ng/mL) | Data not specified | Data not specified | < 2-fold change |
Note: Specific mean values for AUC and Cmax were not detailed in the provided search results, but the percentage change was consistently reported.
Experimental Protocols
In Vitro Metabolism Study:
-
Objective: To identify the CYP enzymes responsible for this compound metabolism.
-
Methodology:
-
This compound (3 µM) was incubated with human liver microsomes (1.0 mg/mL) in a phosphate buffer (100 mM).
-
The reaction was initiated by adding NADPH (2 mM).
-
To identify the specific CYP isoforms, recombinant human CYP enzymes were used in separate incubations.
-
Chemical inhibitors, such as 1-aminobenzotriazole and ketoconazole, were added to HLM incubations to confirm the involvement of CYP3A4.
-
Metabolite formation was measured using ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS).
-
Clinical Drug-Drug Interaction Study:
-
Objective: To evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) on the pharmacokinetics of this compound in healthy volunteers.
-
Study Design: A two-arm, cross-over study was conducted. A total of 24 healthy volunteers were enrolled, with 12 in each cohort.
-
Dosing Regimen:
-
This compound: A single oral dose of 0.5 mg.
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Itraconazole: 200 mg.
-
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after this compound administration to determine the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound were measured using a validated analytical method.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Drug–Drug Interaction of this compound (KBP-5074) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Pharmacokinetics and Drug-Drug Interaction of this compound (KBP-5074) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of P-gp and BCRP transporters on Ocedurenone bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters on the bioavailability of Ocedurenone.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-gp and/or BCRP transporters?
A1: Yes, in vitro studies have confirmed that this compound is a substrate for both P-gp (P-glycoprotein, also known as MDR1) and BCRP (Breast Cancer Resistance Protein) efflux transporters.[1][2][3] This means that these transporters can actively pump this compound out of cells, which can limit its absorption and bioavailability.
Q2: What is the clinical significance of this compound being a P-gp and BCRP substrate?
A2: The interaction of this compound with P-gp and BCRP is clinically significant as it can lead to drug-drug interactions (DDIs).[1] Co-administration of drugs that inhibit these transporters may increase the systemic exposure of this compound, while drugs that induce them may decrease its exposure.[1] For instance, a clinical DDI study showed that itraconazole, a strong inhibitor of CYP3A4, P-gp, and BCRP, increased the AUC of this compound by 104%. Conversely, rifampin, an inducer of CYP3A4 and P-gp, decreased this compound's AUC by 84%.
Q3: Does this compound inhibit P-gp and BCRP?
A3: Yes, in vitro studies have shown that this compound has the potential to inhibit both P-gp and BCRP. However, it is suggested that at clinically efficacious doses, this compound is not expected to have a significant inhibitory effect on these transporters in vivo.
Q4: How is the efflux of this compound by P-gp and BCRP measured in vitro?
A4: The efflux of this compound can be measured using in vitro models such as Caco-2 cell monolayers or Madin-Darby canine kidney (MDCKII) cells that are transfected to express human P-gp (MDR1) and BCRP. A bidirectional transport assay is performed to determine the apparent permeability (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B ratio, known as the efflux ratio, greater than 2 is indicative of active efflux.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in this compound permeability data across experiments. | Inconsistent Caco-2 or MDCKII cell monolayer integrity. Variation in cell passage number. Inconsistent incubation times or temperatures. | Ensure monolayer integrity by measuring transepithelial electrical resistance (TEER) before each experiment. Use cells within a consistent and validated passage number range. Strictly control incubation conditions. |
| Efflux ratio of this compound is lower than expected (i.e., < 2) despite being a known substrate. | The concentration of this compound used in the assay is too high, leading to saturation of the transporters. The expression of P-gp and/or BCRP in the cell line is low. | Perform the assay with a range of this compound concentrations to identify non-saturating conditions. Verify the expression levels of P-gp and BCRP in the cell line using Western blot or qPCR. Use a positive control substrate with known high efflux to validate the assay system. |
| Conflicting results when using P-gp or BCRP inhibitors. | The inhibitor used is not specific and may also inhibit other transporters or metabolic enzymes (e.g., CYP3A4). The concentration of the inhibitor is not optimal. | Use well-characterized, specific inhibitors at appropriate concentrations (e.g., Ko143 for BCRP, quinidine for P-gp). Be aware that some inhibitors, like itraconazole, have broad-spectrum activity. Determine the IC50 of the inhibitor in your specific assay system. |
| Difficulty in differentiating the individual contributions of P-gp and BCRP to this compound efflux. | This compound is a substrate for both transporters. Caco-2 cells endogenously express both P-gp and BCRP. | Use MDCKII cell lines that are individually transfected with either P-gp (MDR1) or BCRP. Use specific inhibitors for each transporter in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of P-gp and BCRP by this compound
| Transporter | Assay System | IC50 (µM) |
| P-gp (MDR1) | Vesicular Transport | ~2.5 |
| BCRP | Vesicular Transport | 1.32 |
| Data derived from Zhang et al. (2023). |
Table 2: Clinical Drug-Drug Interaction Study with this compound
| Co-administered Drug | Transporter/Enzyme Modulation | Effect on this compound AUC |
| Itraconazole | Strong inhibitor of CYP3A4, P-gp, and BCRP | 104% increase |
| Rifampin | Strong inducer of CYP3A4 and P-gp | 84% decrease |
| Data derived from Zhang et al. (2023). |
Experimental Protocols
Protocol 1: Bidirectional Transport Assay for this compound using Caco-2 Cells
This protocol is a representative method for determining the efflux ratio of this compound.
1. Cell Culture:
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Culture Caco-2 cells on permeable Transwell® supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Only use monolayers with TEER values >250 Ω·cm².
-
Optionally, perform a Lucifer Yellow permeability assay to confirm monolayer integrity.
3. Transport Experiment:
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Prepare a dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a non-saturating concentration (e.g., 1-10 µM).
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To measure apical-to-basolateral (A-B) transport, add the this compound dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
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To measure basolateral-to-apical (B-A) transport, add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
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To assess the involvement of P-gp and BCRP, parallel experiments can be conducted in the presence of specific inhibitors (e.g., quinidine for P-gp, Ko143 for BCRP) in both chambers.
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Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
4. Sample Analysis:
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At the end of the incubation, collect samples from both the donor and receiver chambers.
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Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
5. Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
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Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
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An efflux ratio > 2 suggests that this compound is a substrate of efflux transporters.
Visualizations
References
Technical Support Center: Validating a New Analytical Method for Ocedurenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating a new analytical method for Ocedurenone. The content is structured to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating a new analytical method for this compound?
The initial step is to develop a comprehensive validation protocol. This document should outline the scope of the validation, the analytical procedure, and the acceptance criteria for all validation parameters.[1] Key parameters to include are specificity, linearity, accuracy, precision (repeatability and intermediate precision), quantitation limit, detection limit, and robustness.[2][3]
Q2: Which analytical technique is most suitable for this compound analysis?
For a small molecule drug like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and robust choice. A study on this compound pharmacokinetics utilized a validated HPLC-tandem mass spectroscopy (HPLC-MS) method for determining its plasma concentrations.[4] This technique offers high sensitivity and selectivity.
Q3: What are the typical validation parameters I need to assess?
According to regulatory guidelines from the FDA and EMA (ICH Q2(R2)), the following parameters are essential for validating a quantitative analytical method[1]:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
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Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
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Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How do I demonstrate the stability-indicating properties of my method?
To prove a method is stability-indicating, you must show that it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. This is typically achieved by subjecting this compound samples to stress conditions such as heat, light, acid, base, and oxidation, and then analyzing the stressed samples to ensure the degradation products are well-separated from the parent drug peak.
Troubleshooting Guides
This section addresses specific issues that may arise during the validation of an analytical method for this compound, particularly when using HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Solution |
| Secondary interactions with stationary phase | Most peak tailing is due to the interaction of the analyte with acidic silanol groups on the silica-based column. Consider using a column with a different stationary phase (e.g., end-capped), or add a competing base like triethylamine (TEA) to the mobile phase. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Contaminated or old column | Replace the guard column or the analytical column. |
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent mobile phase preparation | Ensure the mobile phase is prepared fresh and consistently for each run. |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature. |
| Pump malfunction or leaks | Check the HPLC pump for leaks and ensure a consistent flow rate. |
| Insufficient column equilibration | Increase the column equilibration time before starting the analysis. |
Issue 3: Extraneous or Ghost Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated mobile phase or glassware | Use HPLC-grade solvents and thoroughly clean all glassware. |
| Carryover from previous injections | Implement a robust needle wash protocol and inject a blank solvent between samples. |
| Sample degradation | Ensure proper sample storage and handling to prevent degradation. |
Experimental Protocols
Protocol 1: Specificity Determination
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Preparation of Samples: Prepare solutions of this compound, a placebo (matrix without the drug), and this compound spiked with known impurities or degradation products.
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Chromatographic Analysis: Analyze each sample using the developed HPLC method.
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Data Analysis: Compare the chromatograms. The method is specific if the this compound peak is well-resolved from any other peaks in the placebo and spiked samples. For critical separations, resolution between the two closest eluting peaks should be demonstrated.
Protocol 2: Accuracy Determination
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Preparation of Samples: Prepare placebo samples spiked with this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates for each concentration.
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Chromatographic Analysis: Analyze the spiked samples using the HPLC method.
-
Data Analysis: Calculate the percentage recovery for each sample. The method is considered accurate if the mean recovery is within an acceptable range (e.g., 98-102%).
Protocol 3: Precision (Repeatability and Intermediate Precision) Determination
-
Repeatability (Intra-assay precision):
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Prepare a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each).
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Analyze the samples under the same operating conditions over a short interval of time.
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Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
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Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.
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Calculate the RSD for the combined data from both precision studies.
-
Quantitative Data Summary
The following tables present hypothetical but realistic acceptance criteria for the validation of an analytical method for this compound.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| y-intercept | Should be minimal |
| Range | e.g., 25 - 150 µg/mL |
Table 2: Accuracy and Precision
| Parameter | Concentration | Acceptance Criteria |
| Accuracy | Low, Medium, High | Mean Recovery: 98.0% - 102.0% |
| Precision (RSD) | ||
| Repeatability | n ≥ 6 | ≤ 2.0% |
| Intermediate Precision | n ≥ 6 | ≤ 3.0% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Acceptance Criteria |
| LOD | Signal-to-Noise Ratio | 3:1 |
| LOQ | Signal-to-Noise Ratio | 10:1 |
Visualizations
Caption: this compound's mechanism of action as a mineralocorticoid receptor antagonist.
Caption: General workflow for analytical method validation.
Caption: Logical approach to troubleshooting analytical method issues.
References
Ocedurenone (KBP-5074) Powder: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of Ocedurenone (KBP-5074) powder. It includes frequently asked questions (FAQs) and troubleshooting guides to assist users in their experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as KBP-5074, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4][5] It is an investigational drug that has been evaluated for the treatment of uncontrolled hypertension in patients with chronic kidney disease. This compound works by blocking the binding of aldosterone to the mineralocorticoid receptor, which plays a role in regulating blood pressure and kidney function.
2. What are the physicochemical properties of this compound powder?
This compound is a light yellow to yellow solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀ClN₅O₂ | |
| Molar Mass | 504.03 g·mol⁻¹ | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% (commonly available for research) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
3. What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under the following conditions:
| Condition | Recommendation |
| Temperature | 4°C |
| Atmosphere | Sealed container, protected from moisture and light. |
Note: While shipping may occur at room temperature, long-term storage at 4°C is recommended to ensure the integrity of the compound.
4. How should I prepare and store stock solutions of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
It is crucial to use anhydrous, high-purity DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
5. What personal protective equipment (PPE) should be used when handling this compound powder?
This compound is a potent pharmaceutical compound, and appropriate safety precautions must be taken.
| PPE Category | Item |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a well-fitted respirator with P100/FFP3 filters. |
| Hand Protection | Double nitrile gloves. |
| Body Protection | Disposable coveralls (e.g., Tyvek). |
| Eye Protection | Chemical splash goggles or a face shield. |
| Foot Protection | Disposable shoe covers. |
All handling of potent powders should be performed in a designated containment area, such as a chemical fume hood or a glove box, to minimize exposure.
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve.
If you encounter issues with dissolving this compound powder, consider the following steps:
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Check the Solvent: Ensure you are using fresh, anhydrous DMSO. Older or improperly stored DMSO can absorb moisture, reducing its solvating power.
-
Gentle Heating: Warm the solution in a 37°C water bath. This can help increase the solubility of the compound. Be cautious, as excessive heat may lead to degradation.
-
Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break up solid aggregates and facilitate dissolution.
-
Alternative Solvents: While DMSO is the recommended solvent for stock solutions, for specific experimental needs, other organic solvents may be tested. However, their compatibility with your assay system must be verified.
Issue 2: The stock solution appears cloudy or has precipitated.
This may indicate that the compound has either not fully dissolved or has precipitated out of solution during storage.
-
Re-dissolve: Try the gentle heating and mechanical agitation methods described above to bring the compound back into solution.
-
Filter Sterilization: If the solution remains cloudy after attempting to re-dissolve, it may be necessary to filter it through a 0.22 µm syringe filter to remove any undissolved particles before use in cell-based assays. Note that this may slightly lower the final concentration.
-
Check Concentration: The concentration of your stock solution may be too high. Consider preparing a new, less concentrated stock solution.
Issue 3: The compound precipitates when added to an aqueous buffer or cell culture medium.
This is a common issue with hydrophobic compounds when transitioning from an organic solvent to an aqueous environment.
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Lower Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay.
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Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform intermediate dilutions in the medium to lessen the solvent polarity shock.
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Increase Co-solvent Concentration: If your experiment allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might maintain solubility. Always include a vehicle control with the same final DMSO concentration.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for assessing the purity of this compound powder.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in a suitable volume of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the this compound powder at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used. The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: To be determined by UV-Vis spectrophotometry, typically at the compound's λmax.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample chromatogram to the total peak area of all peaks (area percent method).
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol outlines the determination of water content in this compound powder.
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Instrument Setup:
-
Use a volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content.
-
-
Titrant Standardization:
-
Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.
-
-
Sample Preparation and Analysis:
-
Accurately weigh a suitable amount of this compound powder and quickly transfer it to the titration vessel containing a pre-neutralized solvent (e.g., methanol).
-
Stir to dissolve the sample. If the sample is insoluble, the powder can be added directly and stirred for an extended period (5-30 minutes) before titration.
-
Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
-
Calculation:
-
The water content is calculated based on the volume of titrant consumed and the titrant's water equivalence factor.
-
Visualizations
Caption: this compound blocks the mineralocorticoid receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novo Nordisk's Phase III this compound Flop Costs $816M [synapse.patsnap.com]
- 3. Novo Nordisk’s this compound Phase III flop costs company $816m [clinicaltrialsarena.com]
- 4. Novo’s this compound study flop ricochets, hits Mineralys stock | BioWorld [bioworld.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Ensuring reproducibility in Ocedurenone research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in Ocedurenone research. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly known as KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] Its primary mechanism of action is to selectively bind to the mineralocorticoid receptor with high affinity, thereby blocking the binding of aldosterone.[3] This antagonism of the MR is intended to prevent downstream signaling that leads to sodium and water retention, hypertension, and potentially inflammation and fibrosis in cardiorenal tissues.[3][4]
Q2: What are the key differences between this compound and steroidal MRAs like spironolactone and eplerenone?
This compound, as a non-steroidal MRA, exhibits several key differences from traditional steroidal MRAs:
| Feature | This compound (Non-steroidal) | Spironolactone/Eplerenone (Steroidal) |
| Structure | Does not have a steroid backbone. | Possess a steroid backbone. |
| Receptor Selectivity | High selectivity for the mineralocorticoid receptor with minimal binding to androgen and progesterone receptors. | Can bind to androgen and progesterone receptors, leading to hormonal side effects like gynecomastia. |
| Binding Mode | Acts as a "bulky" antagonist, leading to a distinct receptor conformation change. | Induces a different conformational change in the MR. |
| Tissue Distribution | More balanced distribution between heart and kidney. | Tends to have a higher concentration in the kidneys. |
| Risk of Hyperkalemia | Preclinical and initial clinical data suggested a potentially lower risk of hyperkalemia compared to steroidal MRAs. | A known clinical risk, particularly in patients with renal impairment. |
Q3: What is the known pharmacokinetic profile of this compound?
In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. It is also a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters. Clinical studies in healthy volunteers have demonstrated that co-administration with a strong CYP3A4 inhibitor (itraconazole) increases this compound exposure, while a strong CYP3A4 inducer (rifampin) decreases its exposure.
| Pharmacokinetic Parameter | Value | Reference |
| Metabolism | Primarily by CYP3A4 | |
| Transporters | Substrate of P-gp and BCRP | |
| Plasma Protein Binding | > 99.7% | |
| Half-life (in moderate hepatic impairment) | ~75.6 hours | |
| Half-life (in normal hepatic function) | ~65.7 hours |
Q4: What were the key findings from the this compound clinical trials?
The Phase 2b BLOCK-CKD trial demonstrated that this compound significantly lowered systolic blood pressure in patients with advanced chronic kidney disease (CKD) and uncontrolled hypertension. However, the subsequent Phase 3 CLARION-CKD trial was halted as it failed to meet its primary endpoint of a significant change in systolic blood pressure from baseline at week 12.
| Trial | Key Findings | Reference |
| BLOCK-CKD (Phase 2b) | Statistically significant reduction in systolic blood pressure in patients with stage 3b/4 CKD and uncontrolled hypertension. | |
| CLARION-CKD (Phase 3) | Did not meet its primary endpoint for systolic blood pressure reduction at 12 weeks, leading to the trial's termination. |
Troubleshooting Guides
In Vitro Assays
Problem: High variability or poor signal-to-noise ratio in a Mineralocorticoid Receptor (MR) reporter gene assay.
-
Possible Cause 1: Cell Health and Viability.
-
Solution: Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay in parallel to your experiment to rule out cytotoxicity of this compound at the tested concentrations.
-
-
Possible Cause 2: Inconsistent Transfection Efficiency (for transient assays).
-
Solution: Optimize your transfection protocol. Use a consistent method and reagent lot. Consider generating a stable cell line expressing the MR and reporter construct for more reproducible results.
-
-
Possible Cause 3: Suboptimal Agonist (Aldosterone) Concentration.
-
Solution: Perform a dose-response curve for aldosterone to determine the optimal EC50 and EC80 concentrations for your specific cell line and assay conditions. For antagonist assays, using an agonist concentration at or near the EC80 is recommended.
-
-
Possible Cause 4: Interference from Phenol Red or Serum Components.
-
Solution: Use phenol red-free media for the assay, as it can have weak estrogenic effects and interfere with nuclear receptor assays. Use charcoal-stripped serum to remove endogenous steroids that could activate the MR.
-
-
Possible Cause 5: Reagent Quality and Preparation.
-
Solution: Ensure all reagents, including this compound, are properly dissolved and stored. Use fresh dilutions for each experiment. Verify the activity of your luciferase substrate.
-
Problem: Inconsistent results in a competitive Mineralocorticoid Receptor (MR) binding assay.
-
Possible Cause 1: High Non-Specific Binding.
-
Solution: Reduce the concentration of the radiolabeled ligand. Optimize the protein concentration in the assay. Include a blocking agent like bovine serum albumin (BSA) in the binding buffer. Ensure thorough and rapid washing steps to remove unbound radioligand.
-
-
Possible Cause 2: Degradation of Radioligand or this compound.
-
Solution: Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment.
-
-
Possible Cause 3: Incorrect Incubation Time or Temperature.
-
Solution: Determine the optimal incubation time to reach binding equilibrium through time-course experiments. Ensure a consistent temperature is maintained throughout the incubation period.
-
-
Possible Cause 4: Issues with Membrane Preparation.
-
Solution: Ensure the membrane preparation protocol effectively isolates the fraction containing the MR and removes endogenous ligands. Inconsistent protein quantification of the membrane prep can also lead to variability.
-
Gene Expression Analysis
Problem: No significant change in the expression of MR target genes (e.g., SGK1, CNNA1) after this compound treatment in the presence of aldosterone.
-
Possible Cause 1: Insufficient Treatment Time.
-
Solution: Aldosterone-induced gene expression occurs in phases. The "early phase" can be detected within 0.5 to 4 hours, while the "late phase" occurs after this period. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal time point for detecting changes in your target gene expression.
-
-
Possible Cause 2: Suboptimal Aldosterone or this compound Concentration.
-
Solution: Perform dose-response experiments for both aldosterone (to induce gene expression) and this compound (to inhibit it) to find the optimal concentrations for your cell model.
-
-
Possible Cause 3: Poor RNA Quality.
-
Solution: Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with qPCR or other gene expression analysis.
-
-
Possible Cause 4: Inefficient qPCR Assay.
-
Solution: Ensure your qPCR primers and probes are specific and efficient. Run a standard curve to verify the efficiency is between 90-110%. Include appropriate controls, such as no-template controls and no-reverse-transcriptase controls.
-
Experimental Protocols
Mineralocorticoid Receptor (MR) Antagonist Reporter Gene Assay
This protocol is a general guideline for a cell-based luciferase reporter assay to determine the antagonist activity of this compound.
-
Cell Culture: Plate reporter cells (e.g., HEK293 or CHO-K1 cells stably expressing human MR and an MR-responsive luciferase reporter construct) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium (phenol red-free, with charcoal-stripped serum). Also, prepare a stock solution of aldosterone.
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add aldosterone at a final concentration that elicits ~80% of the maximal response (EC80), which should be predetermined.
-
Include appropriate controls: vehicle control (no this compound, no aldosterone), agonist control (vehicle + aldosterone), and a positive control antagonist if available.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the agonist control as 100% activity and the vehicle control as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Aldosterone-Induced Gene Expression Analysis by qPCR
This protocol outlines the steps to assess the effect of this compound on the expression of an aldosterone-responsive gene like SGK1.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., mpkCCD cells) in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 12-24 hours before treatment, if necessary for your cell type.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.
-
Add aldosterone (e.g., 100 nM) to the wells and incubate for the desired time (e.g., 4 hours for early-response genes).
-
-
RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., SGK1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Analyze the dose-dependent inhibitory effect of this compound on aldosterone-induced gene expression.
-
Visualizations
Caption: this compound's mechanism of action as a Mineralocorticoid Receptor antagonist.
Caption: Experimental workflow for analyzing this compound's effect on gene expression.
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.
References
Validation & Comparative
Validating the selectivity of Ocedurenone against a panel of receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ocedurenone's binding affinity against a panel of key steroid hormone receptors. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's selectivity, supported by experimental context.
This compound (KBP-5074) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] Its therapeutic potential lies in its high affinity and selectivity for the MR, which plays a crucial role in regulating blood pressure and fluid balance.[3][4] By selectively blocking the MR, this compound aims to mitigate the adverse effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), while minimizing off-target effects associated with less selective antagonists.[1]
Comparative Receptor Binding Affinity
The selectivity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against the mineralocorticoid receptor (MR) in comparison to other key steroid receptors: the glucocorticoid receptor (GR), the progesterone receptor (PR), and the androgen receptor (AR). A lower IC50 value indicates a higher binding affinity and greater potency.
The following table summarizes the IC50 values of this compound for this receptor panel, demonstrating its pronounced selectivity for the mineralocorticoid receptor.
| Receptor | This compound (KBP-5074) IC50 (nM) |
| Mineralocorticoid Receptor (MR) | 0.8 |
| Glucocorticoid Receptor (GR) | 280 |
| Progesterone Receptor (PR) | >1000 |
| Androgen Receptor (AR) | 780 |
Data sourced from an evaluation of KBP-5074 in advanced chronic kidney disease with uncontrolled hypertension.
Mineralocorticoid Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the mineralocorticoid receptor, the primary target of this compound.
Caption: Mineralocorticoid Receptor Signaling Pathway.
Experimental Protocols
The determination of a compound's IC50 value against a panel of receptors is a critical step in drug development. While the specific, detailed protocol for generating the this compound data above is proprietary, a representative methodology for a competitive radioligand binding assay is described below. This type of assay is a standard method for quantifying the binding affinity of a compound to a target receptor.
Objective: To determine the IC50 of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes or purified receptors expressing the target receptor (e.g., MR, GR, PR, AR).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]-aldosterone for the MR).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: A buffer solution optimized for receptor binding.
-
Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Workflow:
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
Procedure:
-
Incubation: In a multi-well plate, the receptor source, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) are incubated together in the assay buffer. Control wells containing only the receptor and radioligand (total binding) and wells with an excess of a non-labeled ligand (non-specific binding) are also included.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter traps the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.
This rigorous process allows for a quantitative comparison of this compound's affinity for its target receptor versus other receptors, thereby validating its selectivity profile.
References
Cross-study comparison of Ocedurenone clinical trial data (BLOCK-CKD vs. CLARION-CKD)
An in-depth analysis of the successful Phase 2b BLOCK-CKD trial and the terminated Phase 3 CLARION-CKD trial of the non-steroidal mineralocorticoid receptor antagonist, ocedurenone, in patients with chronic kidney disease and uncontrolled hypertension.
This guide provides a comprehensive comparison of the clinical trial data for this compound (formerly KBP-5074) from the BLOCK-CKD and CLARION-CKD studies. This compound is a novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA) developed for patients with uncontrolled hypertension and advanced chronic kidney disease (CKD).[1] While the Phase 2b BLOCK-CKD trial demonstrated promising efficacy and safety, the subsequent Phase 3 CLARION-CKD trial was terminated early due to futility. This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of this compound in these two pivotal trials.
Executive Summary
The BLOCK-CKD study, a Phase 2b trial, met its primary endpoint, showing that this compound, at doses of 0.25 mg and 0.5 mg, led to a statistically significant reduction in systolic blood pressure (SBP) compared to placebo in patients with stage 3b/4 CKD and uncontrolled hypertension.[2][3] The safety profile was notable for a low incidence of severe hyperkalemia, a common concern with MRAs in this patient population.[4]
In contrast, the larger Phase 3 CLARION-CKD trial was stopped prematurely after a prespecified interim analysis revealed that the trial had met the futility criteria.[5] The primary endpoint, the change in SBP from baseline to week 12, was not met. This unexpected outcome has led to a halt in the development of this compound for this indication.
Data Presentation
Table 1: Study Design and Protocols
| Feature | BLOCK-CKD | CLARION-CKD |
| Phase | Phase 2b | Phase 3 |
| Official Title | A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Multi-Center Study to Assess the Efficacy, Safety, and Pharmacokinetics of KBP-5074 in Patients with Moderate-to-Severe Chronic Kidney Disease and Uncontrolled Hypertension – (BLOCK/CKD) | Efficacy and Safety of KBP-5074 in Uncontrolled Hypertension and Moderate or Severe Chronic Kidney Disease (CKD) (Clarion-CKD) |
| ClinicalTrials.gov ID | NCT03574363 | NCT04968184 |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group, multicenter | Randomized, double-blind, placebo-controlled, multicenter |
| Number of Patients | 162 | Over 600 enrolled (planned) |
| Treatment Arms | - this compound 0.25 mg once daily- this compound 0.5 mg once daily- Placebo | - this compound (dose titration planned)- Placebo |
| Treatment Duration | 84 days (12 weeks) | Planned 24-week double-blind treatment period (stopped after 12 weeks) |
| Primary Endpoint | Change in trough cuff seated systolic blood pressure (SBP) from baseline to day 84 | Change in systolic blood pressure from baseline to week 12 |
| Secondary Endpoints | - Change in diastolic blood pressure (DBP)- Change in urinary albumin-to-creatinine ratio (UACR)- Change in serum potassium and incidence of hyperkalemia- Change in estimated glomerular filtration rate (eGFR) and serum creatinine | Not fully assessed due to early termination. |
Table 2: Patient Demographics and Baseline Characteristics (BLOCK-CKD)
| Characteristic | Value (N=162) |
| Mean Age (years) | 65.4 |
| Female (%) | 45.1 |
| Race: White (%) | 92.0 |
| Ethnicity: Hispanic (%) | 21.6 |
| Mean Baseline SBP (mmHg) | 155.3 |
| Mean Baseline DBP (mmHg) | 87.7 |
| Stage 4 CKD (%) | 39.5 |
| Diabetes Mellitus (%) | 31.5 |
| Albuminuria (UACR ≥30 mg/g) (%) | 77.2 |
Detailed patient demographics for the CLARION-CKD trial have not been publicly released.
Table 3: Efficacy and Safety Outcomes
| Outcome | BLOCK-CKD | CLARION-CKD |
| Primary Endpoint Result | Met. Statistically significant reduction in SBP. | Not Met. Failed to show a significant change in SBP from baseline to week 12. |
| Placebo-Subtracted SBP Reduction (0.5 mg dose) | -10.6 mmHg | Not achieved. |
| Incidence of Severe Hyperkalemia (≥6.0 mmol/L) | 0% | Data not fully available, but no major safety concerns were highlighted as the reason for termination. |
| Study Status | Completed | Terminated for futility |
Experimental Protocols
BLOCK-CKD Study Protocol
The BLOCK-CKD study was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial. A total of 162 patients with stage 3b/4 CKD and uncontrolled hypertension were randomized in a 1:1:1 ratio to receive this compound 0.25 mg, this compound 0.5 mg, or placebo once daily for 84 days. The primary efficacy endpoint was the change from baseline in trough cuff seated SBP at day 84. Key secondary endpoints included changes in diastolic blood pressure, UACR, serum potassium levels, and eGFR.
CLARION-CKD Study Protocol
Mandatory Visualization
This compound Mechanism of Action
This compound is a non-steroidal mineralocorticoid receptor antagonist (MRA). It works by selectively blocking the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), contributes to sodium and water retention, potassium excretion, and fibrosis, all of which can lead to increased blood pressure and kidney damage. By antagonizing the mineralocorticoid receptor, this compound aims to reduce blood pressure and exert protective effects on the kidneys and cardiovascular system.
Caption: this compound's mechanism of action as a mineralocorticoid receptor antagonist.
Experimental Workflow: BLOCK-CKD
Caption: Experimental workflow of the BLOCK-CKD clinical trial.
Experimental Workflow: CLARION-CKD
Caption: Experimental workflow of the CLARION-CKD clinical trial.
Conclusion
The divergent outcomes of the BLOCK-CKD and CLARION-CKD trials highlight the challenges of translating promising Phase 2 results into Phase 3 success, particularly in a complex patient population with advanced CKD and uncontrolled hypertension. While BLOCK-CKD provided a strong signal of efficacy and a favorable safety profile for this compound, the failure of CLARION-CKD to meet its primary endpoint has unfortunately halted its development for this indication. Further post-hoc analyses of the CLARION-CKD data, if made public, will be crucial for the scientific community to understand the potential reasons for this discrepancy and to inform future drug development efforts in this high-risk patient group.
References
- 1. Efficacy and Safety of this compound: Subgroup Analysis of the BLOCK-CKD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound (KBP-5074) Featured at ASN Kidney Week: this compound is a Potential New Treatment Option for Patients with Uncontrolled or Resistant Hypertension and Advanced CKD - BioSpace [biospace.com]
Ocedurenone: A Comparative Analysis of Its Anti-inflammatory Effects
Ocedurenone (formerly KBP-5074) is a novel, non-steroidal, third-generation mineralocorticoid receptor antagonist (MRA) currently under investigation for the management of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD). Beyond its primary antihypertensive and renal-protective effects, this compound exerts notable anti-inflammatory and anti-fibrotic properties. This guide provides a comparative overview of the anti-inflammatory effects of this compound relative to other established MRAs, supported by available experimental data. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of this compound, like other MRAs, are rooted in its ability to block the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone has been shown to trigger pro-inflammatory and pro-fibrotic signaling cascades. A key mechanism involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Aldosterone binding to the MR leads to the induction of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), which in turn activates the NF-κB pathway. This activation results in the transcription of various pro-inflammatory genes, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). By antagonizing the MR, this compound inhibits this signaling cascade, thereby reducing the expression of these inflammatory mediators.[1][2][3]
Non-steroidal MRAs like this compound and finerenone exhibit high selectivity for the MR with minimal to no affinity for androgen, progesterone, and glucocorticoid receptors. This selectivity is believed to contribute to a better side-effect profile compared to older, steroidal MRAs such as spironolactone and eplerenone.[4]
Comparative Efficacy of Mineralocorticoid Receptor Antagonists
Direct comparative studies quantifying the anti-inflammatory effects of this compound against other MRAs are limited. However, preclinical and clinical data for other MRAs provide a basis for comparison.
Preclinical Data
Preclinical studies in rodent models of kidney disease and hypertension have demonstrated the anti-inflammatory effects of various MRAs. For instance, in a rat model of aldosterone/salt-induced renal injury, treatment with eplerenone was shown to reduce the expression of pro-inflammatory genes, including osteopontin (OPN), MCP-1, IL-6, and IL-1β. Similarly, in a hypertensive rat model, spironolactone treatment reduced inflammatory parameters such as TNF-α and macrophage infiltration.
Finerenone, another non-steroidal MRA, has been shown in preclinical models to exert more potent anti-inflammatory and anti-fibrotic effects compared to eplerenone at equinatriuretic doses.[5] In murine models of kidney injury, finerenone administration prevented the increase in pro-inflammatory cytokines IL-6 and IL-1β and reduced the expression of TNF-α and MCP-1.
| Drug Class | Compound | Model | Key Anti-inflammatory Findings |
| Non-steroidal MRA | This compound | Data not publicly available | Expected to reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) via MR antagonism. |
| Non-steroidal MRA | Finerenone | Murine Ischemia-Reperfusion Injury Model | Prevented the increase in IL-6 and IL-1β levels. |
| DOCA-salt model of cardiorenal end-organ damage | Reduced expression of MCP-1. | ||
| Steroidal MRA | Spironolactone | Aldosterone-treated rats | Reduced TNF-α expression and macrophage infiltration. |
| Steroidal MRA | Eplerenone | Aldosterone/salt hypertensive rat model | Reduced pro-inflammatory gene expression (OPN, MCP-1, IL-6, IL-1β). |
Clinical Data
Clinical trial data for this compound from studies such as BLOCK-CKD have primarily focused on endpoints like blood pressure reduction and changes in the urine albumin-to-creatinine ratio (UACR). While these outcomes are indirectly related to a reduction in inflammation and fibrosis, direct measurement of inflammatory biomarkers in these trials has not been widely reported.
In contrast, studies with finerenone (FIDELIO-DKD and FIGARO-DKD) have provided robust evidence for its cardiorenal benefits in patients with diabetic kidney disease, which are attributed in part to its anti-inflammatory and anti-fibrotic actions. A real-world data analysis comparing finerenone to spironolactone in patients with CKD and type 2 diabetes suggested that finerenone was associated with lower risks of major adverse cardiovascular and kidney events.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemical analyses of the kinetics and distribution of macrophages in the developing rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Ocedurenone's Mechanism of Action: A Comparative Guide to Replicating Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ocedurenone (KBP-5074), a non-steroidal mineralocorticoid receptor antagonist (MRA), with other established MRAs. It is designed to assist researchers in understanding and potentially replicating published findings related to its mechanism of action. The information is presented through structured data tables, detailed experimental protocols, and clear visual diagrams.
Introduction to this compound
This compound is a novel, non-steroidal MRA that has been investigated for the treatment of uncontrolled hypertension, particularly in patients with chronic kidney disease (CKD).[1][2] Its mechanism of action centers on the selective blockade of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone.[3][4] Overactivation of the MR by aldosterone is a key pathway in the pathophysiology of hypertension and cardiorenal disease, leading to sodium and water retention, inflammation, and fibrosis.[5] this compound was developed to offer potent and selective MR antagonism with a potentially improved safety profile compared to older steroidal MRAs.
While showing promise in Phase 2b trials (BLOCK-CKD study) by significantly reducing systolic blood pressure in patients with advanced CKD, the Phase 3 CLARION-CKD trial was terminated due to failing to meet its primary endpoint. Despite this clinical setback, the preclinical and mechanistic data for this compound provide valuable insights for researchers in the field of MR antagonism.
Comparative In Vitro Pharmacology
The following tables summarize the in vitro pharmacological profile of this compound in comparison to the non-steroidal MRA finerenone and the steroidal MRAs eplerenone and spironolactone. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Mineralocorticoid Receptor (MR) Binding Affinity and Functional Antagonism
| Compound | Type | Target | Action | IC50 (nM) | Organism |
| This compound (KBP-5074) | Non-steroidal | Mineralocorticoid Receptor | Antagonist | Not publicly disclosed, but reported to have higher binding affinity than other MRAs | Human |
| Finerenone | Non-steroidal | Mineralocorticoid Receptor | Antagonist | 18 | Human |
| Eplerenone | Steroidal | Mineralocorticoid Receptor | Antagonist | 81 | Human |
| Spironolactone | Steroidal | Mineralocorticoid Receptor | Antagonist | 24 | Human |
Table 2: Selectivity Profile - IC50 Values (nM) for Other Steroid Receptors
| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |
| This compound (KBP-5074) | Reported to have little or no binding affinity | Reported to have little or no binding affinity | Reported to have little or no binding affinity |
| Finerenone | >10,000 (>500-fold selectivity) | >10,000 (>500-fold selectivity) | >10,000 (>500-fold selectivity) |
| Eplerenone | 2200 | 3300 | 1700 |
| Spironolactone | 360 | 350 | 77 |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential in vitro assays are provided below.
Radioligand Binding Assay for Mineralocorticoid Receptor Affinity
This assay determines the binding affinity (IC50) of a test compound to the mineralocorticoid receptor.
Objective: To quantify the concentration of a test compound that displaces 50% of a specific radioligand from the mineralocorticoid receptor.
Materials:
-
Human mineralocorticoid receptor (full-length, recombinant)
-
Radioligand (e.g., [³H]-Aldosterone)
-
Test compounds (this compound and comparators)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and glycerol)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the unlabeled aldosterone (for determining non-specific binding) in the assay buffer.
-
Dilute the recombinant human MR and the radioligand to their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radioligand, and either the test compound, unlabeled aldosterone (for non-specific binding), or buffer alone (for total binding).
-
Initiate the binding reaction by adding the diluted MR preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time (e.g., 18 hours) to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Reporter Gene Assay for Mineralocorticoid Receptor Functional Antagonism
This assay measures the ability of a test compound to inhibit the aldosterone-induced activation of the mineralocorticoid receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the maximal transcriptional activity induced by aldosterone.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO) stably co-transfected with:
-
An expression vector for the full-length human mineralocorticoid receptor.
-
A reporter vector containing a luciferase gene under the control of an MR-responsive promoter (e.g., containing MREs - Mineralocorticoid Response Elements).
-
-
Cell culture medium and supplements.
-
Aldosterone (agonist).
-
Test compounds (this compound and comparators).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the stably transfected cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the different concentrations of the test compounds in the presence of a fixed, sub-maximal concentration of aldosterone (e.g., EC80). Include controls with aldosterone alone (maximal activation) and vehicle alone (basal activity).
-
-
Incubation:
-
Incubate the plates for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
-
Quantification:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the control wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the mineralocorticoid receptor and the workflow of the key in vitro experiments.
Caption: Mineralocorticoid Receptor Signaling and this compound's Antagonism.
Caption: In Vitro Experimental Workflows for MRA Characterization.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Effect of KBP-5074 on Blood Pressure in Advanced Chronic Kidney Disease: Results of the BLOCK-CKD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Hope for chronic kidney disease as KBP Biosciences’ KBP-5074 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist this compound (KBP-5074) in Individuals with Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Non-Steroidal Mineralocorticoid Receptor Antagonists
A deep dive into the pharmacokinetic properties of finerenone, esaxerenone, and apararenone, offering a comparative perspective for researchers and drug development professionals.
The landscape of mineralocorticoid receptor antagonist (MRA) therapy has been significantly reshaped by the emergence of non-steroidal agents. These novel compounds offer a promising alternative to traditional steroidal MRAs, potentially providing improved safety and tolerability profiles. This guide presents a comparative analysis of the pharmacokinetic profiles of three prominent non-steroidal MRAs: finerenone, esaxerenone, and apararenone. The information herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and clinical development.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of finerenone, esaxerenone, and apararenone, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Finerenone | Esaxerenone | Apararenone |
| Absorption | |||
| Bioavailability | ~43.5%[1][2][3][4][5] | ~90% | Not explicitly stated, but dose-proportional increases in exposure suggest good absorption at lower doses |
| Tmax (Time to Peak Concentration) | 0.5 - 1.25 hours | ~2.5 - 3.5 hours | Delayed with increasing dose |
| Food Effect | No clinically significant effect on AUC | No effect on pharmacokinetics | No apparent effect |
| Distribution | |||
| Protein Binding | ~92% | High | High |
| Volume of Distribution (Vd) | 52.6 L | 92.7 L | Not explicitly stated |
| Metabolism | |||
| Primary Metabolizing Enzymes | CYP3A4 (~90%), CYP2C8 (~10%) | CYP3A4/5, UGTs, hydrolysis | Information on specific enzymes not detailed |
| Active Metabolites | No | No | Yes, a principal metabolite with a longer half-life |
| Excretion | |||
| Half-life (t1/2) | ~2 - 3 hours | ~20 hours | Long half-life |
| Route of Elimination | ~80% urine (as metabolites), ~20% feces | Primarily in bile | Not explicitly stated |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical studies, primarily Phase 1 and Phase 2 trials. The methodologies employed in these key experiments are outlined below.
Finerenone Pharmacokinetic Studies
Phase 1 clinical studies for finerenone were typically conducted in healthy male volunteers and involved single- and multiple-dose administrations. These studies followed a randomized, crossover design. For instance, to determine absolute bioavailability, subjects received both an oral dose and an intravenous infusion of finerenone in separate periods. To assess the effect of food, finerenone was administered after a high-fat, high-calorie meal versus in a fasted state. Plasma and urine samples were collected at predefined intervals to measure concentrations of finerenone and its metabolites using validated analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were then calculated using non-compartmental analysis.
Esaxerenone Pharmacokinetic Studies
The pharmacokinetic profile of esaxerenone was also characterized in Phase 1 and 2 clinical trials. To determine absolute bioavailability and the effect of food, a three-way, three-period crossover study was conducted in healthy Japanese male subjects. Participants received a single oral dose of esaxerenone in both fasted and fed states, as well as a single intravenous infusion. Plasma concentrations of esaxerenone were measured using LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis. Studies in specific populations, such as those with hepatic impairment, were also conducted to evaluate the impact on esaxerenone's pharmacokinetics.
Apararenone Pharmacokinetic Studies
The pharmacokinetics of apararenone were evaluated in a series of Phase 1 randomized, double-blind studies involving healthy adult volunteers. These studies assessed single and multiple ascending doses of apararenone. The effect of food, sex, age, and race on the pharmacokinetic profile was also investigated. Blood samples were collected at various time points post-dose to determine the plasma concentrations of apararenone and its principal metabolite. Pharmacokinetic parameters were analyzed to assess dose proportionality and other key characteristics.
Visualizing Key Pathways and Processes
To further aid in the understanding of the context in which these non-steroidal MRAs operate and how their pharmacokinetic properties are determined, the following diagrams are provided.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Caption: General Experimental Workflow for a Clinical Pharmacokinetic Study.
References
- 1. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist Apararenone in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admescope.com [admescope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Ocedurenone
This document provides crucial safety and logistical information for the proper disposal of ocedurenone (KBP-5074), a non-steroidal mineralocorticoid receptor antagonist currently in clinical development. As an investigational compound, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals must adhere to institution-specific and regulatory guidelines, in addition to the recommendations outlined below.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, general best practices for handling potent pharmaceutical compounds should be followed. A supplier of this compound, MedChemExpress, indicates the availability of an SDS which should be consulted for detailed handling information[1].
Recommended PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious laboratory coat
-
Use in a well-ventilated area or with appropriate exhaust ventilation
In case of exposure, follow standard first-aid measures and seek medical attention.
Disposal Procedures for this compound
As an investigational drug, specific disposal instructions provided by the manufacturer or study sponsor supersede any general guidance. The following procedures are based on established best practices for the disposal of pharmaceutical and chemical waste in a research setting.
Step 1: Consultation and Classification
The first and most critical step is to consult the official documentation for this compound.
-
Review the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. It will contain a specific section on disposal considerations.
-
Consult Manufacturer/Sponsor Guidelines: For investigational compounds used in clinical trials, the study sponsor will provide detailed protocols for the disposal of unused or returned medication[2].
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department must be contacted to determine if this compound is classified as a hazardous waste according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2].
Step 2: Segregation and Waste Stream Determination
Based on the classification from Step 1, this compound waste must be segregated into the appropriate waste stream.
-
Hazardous Waste: If deemed hazardous, this compound waste must be collected in a designated, properly labeled hazardous waste container. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials.
-
Non-Hazardous Pharmaceutical Waste: If classified as non-hazardous, it should still be disposed of as pharmaceutical waste, not in the regular trash or sewer system. It should be placed in a container designated for non-hazardous pharmaceutical waste, which is typically destined for incineration[2].
Step 3: Disposal of Different Forms of this compound Waste
-
Unused/Expired this compound: Unused or expired stock of this compound should be disposed of through your institution's hazardous waste program. It should not be mixed with other waste unless explicitly permitted by EHS[3].
-
Contaminated Labware: Disposable items such as gloves, wipes, and empty vials that have come into contact with this compound should be considered trace-contaminated and disposed of in the appropriate hazardous or pharmaceutical waste container.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. They should be collected as chemical waste.
-
Empty Containers: Empty original containers should have their labels defaced to remove any personal or proprietary information before being disposed of according to institutional policies, which may still require them to be placed in a specific waste stream.
General Disposal Do's and Don'ts:
| Do | Don't |
| Consult the SDS and EHS before disposal. | Do not dispose of this compound down the drain. |
| Segregate this compound waste from other lab waste. | Do not mix with other waste unless instructed by EHS. |
| Use designated hazardous waste containers . | Do not place in regular trash or biohazard bags. |
| Label all waste containers clearly. | Do not crush tablets or capsules if disposing of solid forms. |
| Arrange for pickup by an approved waste vendor through your EHS department. | Do not attempt to neutralize or treat the waste unless you have a validated protocol. |
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The recommended method of disposal is incineration through a licensed hazardous waste management facility. Any in-lab treatment of chemical waste must be approved by your institution's EHS department and have a detailed, validated protocol.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or clinical setting.
Caption: Workflow for the proper disposal of this compound.
This procedural guidance is intended to ensure that this compound is handled and disposed of in a manner that prioritizes safety and regulatory compliance. Always defer to the specific instructions provided by the compound's manufacturer and your institution's EHS department.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
